molecular formula C10H12O5 B042087 Methyl 3-hydroxy-4,5-dimethoxybenzoate CAS No. 83011-43-2

Methyl 3-hydroxy-4,5-dimethoxybenzoate

Cat. No.: B042087
CAS No.: 83011-43-2
M. Wt: 212.20 g/mol
InChI Key: LCIFXEQPXQVBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIFXEQPXQVBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370056
Record name methyl 3-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83011-43-2
Record name methyl 3-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 3-hydroxy-4,5-dimethoxybenzoate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate

Introduction

This compound, with the CAS number 83011-43-2 , is a chemical compound that belongs to the family of benzoic acid esters.[1][2] It is a derivative of gallic acid and is found in various natural sources, including Pinus sylvestris and Myricaria laxiflora.[3][4] This compound has garnered interest in the scientific community due to its significant biological activities, including antibacterial and antioxidant properties.[4][5][6] Its structural similarity to other pharmacologically active compounds suggests its potential as a precursor or a scaffold in drug discovery and development.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 83011-43-2[1][2][3][7]
Molecular Formula C₁₀H₁₂O₅[1][2][3][7]
Molecular Weight 212.20 g/mol [7]
IUPAC Name This compound[7]
Synonyms 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester, Methyl 4,5-dimethoxy-3-hydroxybenzoate[7]
Appearance White to Almost white powder to crystal[8]
Melting Point 106.0 to 110.0 °C[8]
SMILES COC(=O)c1cc(O)c(OC)c(OC)c1[3]
InChIKey LCIFXEQPXQVBGL-UHFFFAOYSA-N[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyDataReference
¹³C NMR Spectra available[7]
GC-MS Spectra available[7]

Biological Activity and Applications

This compound has demonstrated notable biological activities, making it a compound of interest for further research and development.

  • Antibacterial Activity: It has been shown to exhibit significant antibacterial properties.[3][6]

  • Antioxidant Properties: The compound displays antioxidant activity, particularly in the presence of hydrogen peroxide (H₂O₂).[3][4][5]

These properties suggest its potential use as a lead compound in the development of new antibacterial and antioxidant agents.

Experimental Protocols

Synthesis of a Structurally Related Compound: 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME)

While a specific synthesis protocol for this compound was not detailed in the provided search results, a method for a closely related compound, 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), is described and can serve as a reference.[9]

Materials:

  • 4-hydroxy-3-methoxybenzoic acid

  • Dry methanol

  • p-toluenesulfonic acid monohydrate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve 2 grams of 4-hydroxy-3-methoxybenzoic acid in 60 ml of dry methanol.

  • Add 5 mg of p-toluenesulfonic acid monohydrate to the solution.

  • Reflux the reaction mixture for 24 hours.

  • Evaporate the solvent in vacuo.

  • Purify the residue using flash silica (B1680970) gel chromatography with a hexane/ethyl acetate (70:30) mixture as the eluting solvent.

  • Identify the purified fractions by thin-layer chromatography on silica gel.

  • Combine the purified fractions and evaporate the solvent in vacuo to obtain HMBME.[9]

Role in Signaling Pathways

Research on analogues of this compound, such as 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), has shed light on their potential mechanisms of action in disease, particularly in cancer. HMBME has been shown to target the Akt/NFκB cell survival signaling pathway, which is crucial in the progression of various cancers, including prostate cancer.[9]

The Akt/NFκB pathway is a key regulator of cell survival, and its dysregulation is a hallmark of many cancers. Akt, a serine/threonine kinase, promotes cell survival by inhibiting apoptosis. NFκB is a transcription factor that also plays a critical role in promoting cell survival. HMBME has been demonstrated to inhibit the proliferation of prostate cancer cells by inducing apoptosis through the modulation of this pathway.[9]

Below is a diagram illustrating the simplified Akt/NFκB signaling pathway and the inhibitory action of HMBME.

Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Akt Akt Receptor->Akt Activates IkB IκB Akt->IkB Inhibits NFkB NFκB IkB->NFkB Inhibits Gene_Expression Gene Expression (Cell Survival, Proliferation) NFkB->Gene_Expression Promotes HMBME HMBME HMBME->Akt Inhibits

Caption: Simplified Akt/NFκB signaling pathway and the inhibitory effect of HMBME.

Conclusion

This compound is a promising natural product with demonstrated antibacterial and antioxidant activities. Its structural similarity to compounds with known anticancer properties, such as HMBME, suggests that it may also possess therapeutic potential in oncology through the modulation of key signaling pathways like Akt/NFκB. Further research into the synthesis, biological evaluation, and mechanism of action of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

physical and chemical properties of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid. This document provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and computational data. It includes detailed information on its identity, physicochemical characteristics, and spectral data. Additionally, this guide outlines a plausible experimental protocol for its synthesis and purification based on established methods for similar compounds. A key focus is placed on its antioxidant potential, with a proposed mechanism of action involving the Nrf2 signaling pathway, which is detailed through a conceptual diagram. This technical guide is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, a derivative of gallic acid, possesses noteworthy chemical and physical characteristics relevant to its application in research and development.[1][2]

Compound Identity
IdentifierValueReference
IUPAC Name This compound[3]
CAS Number 83011-43-2[3]
Molecular Formula C₁₀H₁₂O₅[3]
Molecular Weight 212.20 g/mol [3]
Canonical SMILES COC1=CC(=CC(=C1OC)O)C(=O)OC[3]
InChI Key LCIFXEQPXQVBGL-UHFFFAOYSA-N[3]
Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that some of the experimental data is for closely related isomers and should be considered indicative.

PropertyValueRemarks
Melting Point 80-84 °CExperimental
Boiling Point 366.6 °C at 760 mmHgPredicted
Solubility Soluble in DMSO. In vivo formulations have been prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[4]
XLogP3 1.4Computed[3]
Topological Polar Surface Area 65 ŲComputed[3]
Hydrogen Bond Donor Count 1Computed[3]
Hydrogen Bond Acceptor Count 5Computed[3]
Rotatable Bond Count 4Computed[3]

Spectral Data

  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for elucidating the carbon-hydrogen framework. Predicted spectra are available, and experimental data for closely related compounds can aid in the interpretation.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. GC-MS data for this compound exists, though a detailed fragmentation analysis is not widely published.[3]

  • Infrared Spectroscopy (IR): IR spectroscopy helps identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorptions for the hydroxyl (-OH), ester (C=O), and ether (C-O) functional groups, as well as aromatic C-H and C=C bonds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

This protocol is adapted from methods for the esterification of gallic acid and subsequent methylation.[5][6]

3.1.1. Step 1: Esterification of Gallic Acid to Methyl Gallate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend gallic acid in an excess of methanol (B129727).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to yield crude methyl gallate.

3.1.2. Step 2: Methylation of Methyl Gallate

  • Reaction Setup: Dissolve the crude methyl gallate in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate, to the solution.

  • Methylating Agent: Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at a controlled temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

A common method for purifying similar phenolic compounds involves recrystallization.[7]

  • Solvent Selection: A mixture of isopropanol (B130326) and water is a potential solvent system for recrystallization.

  • Procedure: Dissolve the crude product in a minimal amount of hot isopropanol. Gradually add hot water until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An adapted HPLC method can be used for purity assessment and quantification.[8][9]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of methanol and water (with a small amount of acid like formic acid or acetic acid for better peak shape) can be employed.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound.

  • Standard Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.

Biological Activity and Signaling Pathways

This compound is reported to have antimicrobial and antioxidant properties.[4] As a derivative of gallic acid, its antioxidant activity is of significant interest.

Antioxidant Mechanism

Phenolic compounds like this compound are known to act as free radical scavengers. The mechanism generally involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

Nrf2 Signaling Pathway

A closely related compound, Methyl 3,4-dihydroxybenzoate (MDHB), has been shown to alleviate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[10][11][12] It is plausible that this compound acts through a similar mechanism.

The proposed signaling pathway is as follows:

  • Induction of Oxidative Stress: Cellular exposure to reactive oxygen species (ROS) creates an oxidative stress environment.

  • Activation of Nrf2: this compound may promote the dissociation of Nrf2 from its inhibitor Keap1 (Kelch-like ECH-associated protein 1).

  • Nuclear Translocation: Nrf2 then translocates into the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • Upregulation of Antioxidant Enzymes: This binding leads to the increased expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

  • Cellular Protection: The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

G Proposed Nrf2-Mediated Antioxidant Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MHDMB Methyl 3-hydroxy- 4,5-dimethoxybenzoate MHDMB->Keap1_Nrf2 promotes dissociation Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Conclusion

This compound is a compound with significant potential, particularly due to its antioxidant properties. This guide has consolidated the available information on its chemical and physical characteristics and has provided a framework for its experimental investigation. The proposed involvement of the Nrf2 pathway in its antioxidant activity offers a compelling avenue for further research, which could be highly relevant for the development of new therapeutic agents. Future studies should focus on obtaining detailed experimental data to validate the properties and mechanisms outlined in this document.

References

An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-hydroxy-4,5-dimethoxybenzoate, a naturally occurring phenolic compound. It details the molecule's chemical and physical properties, including its molecular weight, and presents a potential synthetic pathway. The guide also explores its known biological activities, focusing on its antimicrobial and antioxidant properties, and discusses its potential applications in the field of drug development.

Chemical and Physical Properties

This compound is a derivative of gallic acid and possesses a molecular weight of 212.20 g/mol .[1] Its chemical structure and key identifiers are summarized in the table below.

PropertyValue
Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
IUPAC Name This compound
CAS Number 83011-43-2
SMILES COC1=CC(=CC(=C1OC)O)C(=O)OC
InChIKey LCIFXEQPXQVBGL-UHFFFAOYSA-N

Synthesis

  • Esterification of Gallic Acid: Gallic acid can be esterified with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to produce methyl gallate.[2][3]

  • Selective Methylation: The resulting methyl gallate would then undergo selective methylation of the hydroxyl groups at positions 4 and 5. This is the more challenging step, as the hydroxyl groups have different reactivities. Protecting group strategies may be necessary to achieve the desired regioselectivity.

A potential, though unverified, experimental workflow is outlined below.

Experimental Protocol: Potential Synthesis of this compound

Step 1: Esterification of Gallic Acid to Methyl Gallate

  • To a solution of gallic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield crude methyl gallate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Selective Methylation of Methyl Gallate

This step requires careful optimization to achieve selective methylation at the 4 and 5 positions while leaving the 3-hydroxyl group free.

  • Dissolve methyl gallate in a suitable solvent (e.g., acetone, DMF).

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide). The stoichiometry of the methylating agent will be critical for achieving di-methylation.

  • Stir the reaction at a controlled temperature, monitoring for the formation of the desired product by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction and work up the product by extraction and washing.

  • Purify the final product, this compound, using column chromatography.

Note: This is a generalized protocol and would require significant optimization of reaction conditions, including solvents, bases, methylating agents, temperature, and reaction times.

Biological Activity and Potential Applications

This compound has been identified as a gallic acid derivative with notable biological activities, primarily as an antimicrobial and antioxidant agent.[5][6][7][8][9][10][11]

Antimicrobial Activity

As a phenolic compound, this compound is expected to exhibit antimicrobial properties through several mechanisms common to this class of molecules. These mechanisms can include:

  • Disruption of the Microbial Cell Membrane: Phenolic compounds can intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[12]

  • Inhibition of Microbial Enzymes: The hydroxyl groups and aromatic ring of phenolic compounds can interact with and inhibit essential microbial enzymes, disrupting metabolic pathways.[12]

  • Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA in microorganisms.[5]

The general antimicrobial action of phenolic compounds is depicted in the following signaling pathway diagram.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Enzymes Essential Enzymes Enzymes->Cell_Death Nucleic_Acids DNA/RNA Nucleic_Acids->Cell_Death Phenolic_Compound This compound Phenolic_Compound->Cell_Membrane Disruption Phenolic_Compound->Enzymes Inhibition Phenolic_Compound->Nucleic_Acids Interference

Caption: General antimicrobial mechanisms of phenolic compounds.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its chemical structure, which is similar to that of other gallic acid derivatives. The primary mechanism of antioxidant action for such compounds is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] This process is a key aspect of the radical scavenging activity of phenolic compounds.[13]

The antioxidant mechanism can be summarized by the following logical relationship diagram.

Antioxidant_Mechanism Free_Radical Free Radical (e.g., ROS) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Becomes Phenolic_Compound This compound (with -OH groups) Phenolic_Compound->Free_Radical Donates H atom Phenolic_Radical Less Reactive Phenolic Radical Phenolic_Compound->Phenolic_Radical Becomes

Caption: Antioxidant mechanism via hydrogen atom donation.

Potential in Drug Development

The dual antimicrobial and antioxidant activities of this compound make it a compound of interest for drug development. Its ability to combat oxidative stress could be beneficial in a variety of pathological conditions. Furthermore, its structural similarity to other biologically active benzoates suggests it could serve as a scaffold for the development of new therapeutic agents. For instance, a related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, which is crucial in various cancers.[12] This suggests that this compound could potentially have applications in oncology, although further research is required to elucidate its specific mechanisms of action and therapeutic potential.

Conclusion

This compound is a phenolic compound with established antimicrobial and antioxidant properties. While a standardized synthesis protocol requires further development, its chemical characteristics and biological activities make it a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on optimizing its synthesis, elucidating its precise mechanisms of action in relevant biological pathways, and evaluating its efficacy and safety in preclinical models.

References

An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative with known antibacterial and antioxidant properties. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust, generalized experimental protocol for researchers to determine its solubility in various organic solvents. The methodologies described are based on well-established scientific principles for solubility determination of phenolic compounds and methyl esters.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible scientific literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate precise solubility data for their specific applications. The following table provides a template for recording experimentally determined solubility values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Acetone
Chloroform
Ethyl Acetate
Dimethyl Sulfoxide (DMSO)
User-defined solvent

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol outlines the necessary steps to accurately measure the solubility of this compound.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification of Solute:

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC. A pre-established calibration curve is essential for accurate quantification.

  • Data Calculation:

    • Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility = (Concentration of diluted sample) x (Dilution factor)

2.3. Analytical Method: UV-Vis Spectroscopy

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in the solvent of interest. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear equation will be used to determine the concentration of the unknown samples.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationship between the key experimental phases.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Excess Solid Solute mix Mix in Sealed Vial prep_solid->mix prep_solvent Known Volume of Solvent prep_solvent->mix shake Agitate at Constant Temperature (24-72h) mix->shake settle Settle Excess Solid shake->settle filtrate Filter Supernatant settle->filtrate quantify Quantify Concentration (UV-Vis/HPLC) filtrate->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship equilibrium Establish Solid-Liquid Equilibrium separation Separate Saturated Solution from Excess Solid equilibrium->separation is followed by quantification Accurate Quantification of Dissolved Solute separation->quantification enables result Solubility Data quantification->result yields

Caption: Logical relationship between the key phases of the solubility determination experiment.

Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Gallic Acid Derivative for Drug Development Professionals

Introduction

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid, a well-known natural product with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical and Physical Properties

This compound, also known as Methyl 3,4-dimethoxy-5-hydroxybenzoate, is a substituted methyl benzoate. Its fundamental properties are summarized in the table below.[1][2]

PropertyValue
Chemical Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol [1]
CAS Number 83011-43-2[1]
Appearance Solid (predicted)
IUPAC Name This compound[1]
Synonyms Methyl 4,5-dimethoxy-3-hydroxybenzoate, 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester

Spectral Data:

The structural identity of this compound can be confirmed using various spectroscopic techniques. Representative spectral data are available in public databases such as PubChem.[1] This includes ¹H NMR, ¹³C NMR, and mass spectrometry data which are crucial for quality control and characterization.

Synthesis of this compound

Synthesis_Workflow Gallic_Acid Gallic Acid Esterification Esterification (Methanol, Acid Catalyst) Gallic_Acid->Esterification Methyl_Gallate Methyl Gallate Esterification->Methyl_Gallate Selective_Methylation Selective Methylation (e.g., Dimethyl Sulfate (B86663), Base) Methyl_Gallate->Selective_Methylation Target_Compound This compound Selective_Methylation->Target_Compound Purification Purification (Chromatography) Target_Compound->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on methods for synthesizing similar gallic acid derivatives.[3][4][5] Optimization of reaction conditions may be necessary to achieve high yields and purity.

1. Esterification of Gallic Acid to Methyl Gallate:

  • Materials: Gallic acid, Methanol (B129727) (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • Suspend gallic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude methyl gallate.

    • Purify the crude product by recrystallization or column chromatography.

2. Selective Methylation of Methyl Gallate:

  • Materials: Methyl gallate, Dimethyl sulfate (DMS) or Methyl iodide, a suitable base (e.g., Potassium carbonate, Sodium hydride), and an appropriate solvent (e.g., Acetone, DMF).

  • Procedure:

    • Dissolve methyl gallate in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the base portion-wise at a controlled temperature (e.g., 0 °C).

    • Slowly add a stoichiometric amount of the methylating agent (e.g., 2 equivalents of DMS for the two hydroxyl groups at positions 4 and 5). The regioselectivity of methylation can be influenced by the choice of base, solvent, and reaction temperature. Protecting group strategies might be necessary to achieve the desired isomer.

    • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction by carefully adding water or a saturated ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Purification and Characterization:

  • Purification: The crude this compound can be purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[6]

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods:

    • ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the positions of the hydroxyl and methoxy (B1213986) groups.[1][7]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1][8]

Biological Activities

This compound has been reported to exhibit promising biological activities, primarily as an antimicrobial and antioxidant agent.[9]

Antimicrobial Activity

The compound has shown obvious antimicrobial activities.[9] While specific Minimum Inhibitory Concentration (MIC) values against a wide range of microorganisms are not extensively documented in the available literature, its structural similarity to other phenolic compounds suggests potential efficacy against various bacteria and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method can be used to determine the MIC of this compound against relevant microbial strains.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

This compound shows fairly active for oxidation resistance in the presence of H₂O₂.[9] Its antioxidant potential can be quantified using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of Solutions: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., Methanol). Prepare a fresh solution of DPPH in the same solvent.

  • Assay: In a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Antioxidant AssayTypical Parameter
DPPH Radical ScavengingIC₅₀ (µg/mL or µM)
ABTS Radical ScavengingIC₅₀ (µg/mL or µM)
Ferric Reducing Antioxidant Power (FRAP)FRAP value (mM Fe²⁺/g)
Anti-inflammatory Activity and Signaling Pathways

While direct studies on the anti-inflammatory activity of this compound are limited, research on a closely related brominated derivative, Methyl 3-Bromo-4,5-dihydroxybenzoate, provides significant insights into its potential mechanism of action. This related compound has been shown to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway.[10] It is plausible that this compound shares a similar anti-inflammatory mechanism due to its structural similarity.

The NF-κB signaling pathway is a crucial regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocation Compound This compound (Proposed Inhibition) Compound->IKK Inhibition? DNA DNA NFkB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Proposed inhibitory effect on the NF-κB signaling pathway.

Experimental Protocol: Investigating NF-κB Inhibition

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and nuclear translocation of p65.

  • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity to quantify NF-κB transcriptional activity.

Conclusion

This compound, a derivative of gallic acid, presents a promising scaffold for the development of new therapeutic agents. Its reported antimicrobial and antioxidant properties, coupled with the potential for potent anti-inflammatory activity through the inhibition of the NF-κB signaling pathway, make it a compound of significant interest for further investigation. This technical guide provides a foundational understanding for researchers to explore the full therapeutic potential of this molecule. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling the Therapeutic Potential of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4,5-dimethoxybenzoate, a naturally occurring gallic acid derivative found in various plant species, is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its known biological activities, alongside a detailed examination of closely related analogs to extrapolate its therapeutic promise. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction

This compound is a phenolic compound isolated from plants such as Pinus sylvestris and Myricaria laxiflora.[1][2] Structurally, it is the methyl ester of 3-O-methylgallic acid. Its classification as a gallic acid derivative places it in a family of compounds renowned for a wide range of pharmacological effects, including antioxidant, antimicrobial, and anticancer properties.[3] While research specifically on this compound is in its nascent stages, the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. This guide will synthesize the existing, albeit limited, data on the target compound and leverage the more extensive research on its parent compounds and methylated derivatives to build a predictive framework for its therapeutic utility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for drug formulation.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₅[4][5]
Molecular Weight 212.20 g/mol [4]
CAS Number 83011-43-2[4][5]
IUPAC Name This compound[4]
SMILES COC1=CC(=CC(=C1OC)O)C(=O)OC[4]

Potential Therapeutic Applications and Biological Activities

Based on current literature, the primary therapeutic potential of this compound appears to lie in its antibacterial and antioxidant activities.[1][2][6][7][8][9][10] Furthermore, the activities of its close analogs suggest a strong possibility for anticancer and anti-inflammatory effects.

Antibacterial Activity

This compound has been reported to exhibit antibacterial properties.[1][2][9] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not yet available in the public domain. The general antibacterial potential of phenolic compounds is well-established and is often attributed to their ability to disrupt bacterial cell membranes, inhibit enzymes, and interfere with nucleic acid synthesis.

Antioxidant Activity

The compound is described as having antioxidant properties, particularly in the presence of hydrogen peroxide (H₂O₂).[1][2][6][9] This suggests a capacity to scavenge free radicals and protect cells from oxidative damage. Quantitative assessment of this activity, for instance through DPPH or ABTS assays, would be a critical next step in its evaluation.

Anticancer Potential (Inferred from Analogs)

While direct studies on the anticancer effects of this compound are lacking, extensive research on its analogs, gallic acid and methyl gallate, indicates a high probability of similar activity.

  • Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate): This closely related compound has demonstrated selective cytotoxic activity against various cancer cell lines.[11] It is known to inhibit the proliferation of hepatocellular carcinoma cells by increasing reactive oxygen species (ROS) production and inducing apoptosis.[12]

  • 3-O-Methylgallic Acid: This analog has been shown to inhibit the proliferation of Caco-2 colon cancer cells and induce apoptosis.[13] Its mechanism is linked to the inhibition of transcription factors known to be activated in colorectal cancer.

Table of Cytotoxic Activities of Related Compounds:

CompoundCell LineActivityIC₅₀ Value (µM)Reference
Methyl GallateMCF-7 (Breast Cancer)Cytotoxic54.7 ± 4.73[11]
Methyl GallatePC-3 (Prostate Cancer)Cytotoxic97.6 ± 4.04[11]
3-O-Methylgallic AcidCaco-2 (Colon Cancer)Antiproliferative24.1[13]
Anti-inflammatory Potential (Inferred from Analogs)

The anti-inflammatory potential of this compound can be inferred from studies on its methylated analogs, which have been shown to modulate key inflammatory pathways.

  • 4-O-Methylgallic Acid: This isomer has been demonstrated to suppress the expression of inflammation-associated genes by inhibiting the redox-based activation of NF-κB.[14][15] It achieves this by blocking IκB kinase activity, which is a crucial step in the NF-κB signaling cascade.[14]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are provided below. These are generalized protocols based on standard laboratory methods.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of this compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the compound dilutions. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of this compound.[7][8]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared to a concentration of approximately 0.1 mM.[8] The solution should be freshly prepared and kept in the dark.

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared, and serial dilutions are made in the same solvent used for the DPPH solution.

  • Reaction and Incubation: The compound dilutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared. The reactions are incubated in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: The absorbance of each reaction is measured at 517 nm using a spectrophotometer.[8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated.

Visualizing Molecular Mechanisms

To better understand the potential mechanisms of action of this compound, particularly its inferred anti-inflammatory effects, a visualization of the NF-κB signaling pathway is provided.

Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of action for this compound analogs.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases, oxidative stress-related conditions, and oncology. While direct evidence of its efficacy is currently limited, the substantial body of research on its close chemical relatives strongly supports its potential.

Future research should prioritize the following:

  • Quantitative Biological Evaluation: Systematic screening of this compound for its antibacterial, antioxidant, anticancer, and anti-inflammatory activities to determine key parameters such as MIC and IC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessment of the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this compound into tangible clinical applications.

References

Methodological & Application

Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative with potential applications in pharmaceutical research due to its antioxidant and antimicrobial properties.[1] The synthesis is a multi-step process commencing with the esterification of gallic acid, followed by a protection-methylation-deprotection sequence to achieve the desired regioselectivity of the methoxy (B1213986) groups. This protocol includes detailed methodologies for each synthetic step, purification techniques, and expected yields. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.

Introduction

This compound is a phenolic compound that has garnered interest in the scientific community. As a derivative of gallic acid, a well-known natural antioxidant, this compound is investigated for various biological activities. A reliable and reproducible synthetic protocol is crucial for the consistent supply of this compound for research and development purposes. The following protocol outlines a four-step synthesis from commercially available gallic acid.

Data Presentation

Table 1: Summary of Reaction Steps and Expected Yields

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)
1EsterificationGallic AcidMethyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl Gallate)Methanol (B129727), Sulfuric AcidMethanol90-95
2Selective BenzylationMethyl GallateMethyl 3-(benzyloxy)-4,5-dihydroxybenzoateBenzyl (B1604629) Bromide, Potassium CarbonateAcetone (B3395972)70-80
3MethylationMethyl 3-(benzyloxy)-4,5-dihydroxybenzoateMethyl 3-(benzyloxy)-4,5-dimethoxybenzoateDimethyl Sulfate (B86663), Potassium CarbonateAcetone85-95
4Deprotection (Hydrogenolysis)Methyl 3-(benzyloxy)-4,5-dimethoxybenzoateThis compoundH₂, Pd/CEthanol (B145695)90-98

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol [2]
Appearance Off-white to pale yellow solid
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.28 (d, J=1.8 Hz, 1H), 6.60 (d, J=1.8 Hz, 1H), 5.85 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.88 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 166.8, 147.2, 145.9, 141.2, 125.1, 109.8, 102.5, 61.0, 56.3, 52.3
CAS Number 83011-43-2[2]

Experimental Protocols

Step 1: Synthesis of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

Materials:

  • Gallic Acid (1.0 eq)

  • Methanol (10 vol)

  • Concentrated Sulfuric Acid (0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid and methanol.

  • Stir the suspension and slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the volume of methanol under reduced pressure.

  • Pour the concentrated mixture into cold water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl gallate as a white to pale yellow solid.

Step 2: Synthesis of Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate

Materials:

  • Methyl Gallate (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (1.5 eq)

  • Acetone (20 vol)

Procedure:

  • In a round-bottom flask, dissolve methyl gallate in acetone.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-(benzyloxy)-4,5-dihydroxybenzoate.

Step 3: Synthesis of Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate

Materials:

  • Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate (1.0 eq)

  • Dimethyl Sulfate (2.5 eq)

  • Potassium Carbonate (3.0 eq)

  • Acetone (20 vol)

Procedure:

  • Dissolve methyl 3-(benzyloxy)-4,5-dihydroxybenzoate in acetone in a round-bottom flask.

  • Add potassium carbonate and stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours (monitor by TLC).

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 3-(benzyloxy)-4,5-dimethoxybenzoate, which can be used in the next step without further purification if sufficiently pure.

Step 4: Synthesis of this compound

Materials:

  • Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Ethanol (20 vol)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve methyl 3-(benzyloxy)-4,5-dimethoxybenzoate in ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure to yield the final product, this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

SynthesisWorkflow start Gallic Acid step1 Step 1: Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl Gallate step1->intermediate1 step2 Step 2: Selective Benzylation (BnBr, K₂CO₃) intermediate1->step2 intermediate2 Methyl 3-(benzyloxy)- 4,5-dihydroxybenzoate step2->intermediate2 step3 Step 3: Methylation (Me₂SO₄, K₂CO₃) intermediate2->step3 intermediate3 Methyl 3-(benzyloxy)- 4,5-dimethoxybenzoate step3->intermediate3 step4 Step 4: Deprotection (H₂, Pd/C) intermediate3->step4 final_product Methyl 3-hydroxy- 4,5-dimethoxybenzoate step4->final_product

Caption: Synthetic workflow for this compound.

References

Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a naturally occurring gallic acid derivative found in plants such as Pinus sylvestris and Galla Rhois.[1] It has garnered interest for its antibacterial and antioxidant properties.[1] While its direct applications in multi-step organic synthesis are not extensively documented in publicly available literature, its structural similarity to other substituted benzoates makes it a potentially valuable building block. This document provides an overview of this compound and presents a detailed application note on a closely related analog, Methyl 3-hydroxy-4-methoxybenzoate, which serves as a key starting material in the synthesis of the anticancer drug Gefitinib.

Overview of this compound

This compound is a phenolic compound with a molecular formula of C10H12O5.[2] Its structure features a benzene (B151609) ring substituted with a methyl ester group, a hydroxyl group, and two methoxy (B1213986) groups. This arrangement of functional groups offers several potential reaction sites for synthetic transformations, including O-alkylation, O-acylation, and electrophilic aromatic substitution. The presence of both a nucleophilic hydroxyl group and an electron-rich aromatic ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Theoretical Synthetic Pathway:

A proposed, though not experimentally detailed, multi-step synthesis of this compound from methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) involves a protection-methylation-deprotection strategy. This highlights the chemical transformations this class of molecules can undergo.

Application Note: Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate

This section details the application of Methyl 3-hydroxy-4-methoxybenzoate, a structural analog of the topic compound, in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[3][4] This multi-step synthesis showcases a range of common organic reactions and provides a practical example of how a substituted hydroxybenzoate can be utilized in pharmaceutical synthesis.

The overall synthetic pathway involves alkylation of the hydroxyl group, followed by nitration, reduction of the nitro group, cyclization to form the quinazolinone core, chlorination, and subsequent amination reactions to install the final functionalities.[3][4]

Overall Reaction Scheme

Gefitinib_Synthesis M3H4MB Methyl 3-hydroxy- 4-methoxybenzoate INT1 Methyl 3-(3-chloropropoxy)- 4-methoxybenzoate M3H4MB->INT1 Alkylation INT2 Methyl 5-(3-chloropropoxy)- 4-methoxy-2-nitrobenzoate INT1->INT2 Nitration INT3 Methyl 5-(3-chloropropoxy)- 2-amino-4-methoxybenzoate INT2->INT3 Reduction INT4 6-(3-Chloropropoxy)- 7-methoxyquinazolin-4(3H)-one INT3->INT4 Cyclization INT5 4-Chloro-6-(3-chloropropoxy)- 7-methoxyquinazoline INT4->INT5 Chlorination Gefitinib Gefitinib INT5->Gefitinib Amination

Caption: Overall synthetic workflow for the synthesis of Gefitinib.

Quantitative Data Summary
StepReactantProductReagentsYield (%)Purity (HPLC, %)Reference
1. AlkylationMethyl 3-hydroxy-4-methoxybenzoateMethyl 3-(3-chloropropoxy)-4-methoxybenzoate1-Bromo-3-chloropropane (B140262), K2CO3, DMF94.799.3[3]
2. NitrationMethyl 3-(3-chloropropoxy)-4-methoxybenzoateMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateNitric acid, Acetic acid, Acetic anhydride (B1165640)8998.7[3]
3. ReductionMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoatePowdered iron, Acetic acid, Methanol (B129727)77-[3]

Note: Yields and purities for the subsequent steps are not explicitly provided in a consolidated table in the source material.

Experimental Protocols

Step 1: Alkylation - Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate [3]

  • A mixture of Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured slowly into ice-water (3 L) with constant stirring.

  • The solid formed is filtered off and washed with cold water.

  • The crude product is recrystallized from ethyl acetate (B1210297).

Step 2: Nitration - Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate [3]

  • Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).

  • The mixture is stirred at room temperature for 6 hours.

  • It is then slowly poured into ice-water (2 L) and extracted with ethyl acetate (4 x 200 mL).

  • The combined organic layer is washed with saturated sodium bicarbonate (2 x 200 mL) and brine (2 x 100 mL) and dried over Na2SO4.

  • The solvent is removed under vacuum to yield the product.

Step 3: Reduction - Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate [3]

  • Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL).

  • The suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.

  • A solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise.

  • The mixture is stirred for 30 minutes at 50-60°C.

  • The catalyst is filtered, and the volatiles are evaporated from the combined filtrate and washes.

  • The residue is poured into water (4 L) and extracted with ethyl acetate (4 x 200 mL).

Experimental Workflow Diagram

Experimental_Workflow cluster_alkylation Step 1: Alkylation cluster_nitration Step 2: Nitration cluster_reduction Step 3: Reduction A1 Mix Reactants: Methyl 3-hydroxy-4-methoxybenzoate, 1-Bromo-3-chloropropane, K2CO3, DMF A2 Heat at 70°C for 4h A1->A2 A3 Cool to RT A2->A3 A4 Pour into ice-water A3->A4 A5 Filter and wash solid A4->A5 A6 Recrystallize from Ethyl Acetate A5->A6 N1 Dissolve starting material in Acetic Acid and Acetic Anhydride N2 Cool to 0-5°C N1->N2 N3 Add Nitric Acid dropwise N2->N3 N4 Stir at RT for 6h N3->N4 N5 Pour into ice-water N4->N5 N6 Extract with Ethyl Acetate N5->N6 N7 Wash organic layer and dry N6->N7 N8 Remove solvent N7->N8 R1 Suspend Powdered Iron in Acetic Acid R2 Heat to 50°C under N2 R1->R2 R3 Add nitro compound solution dropwise R2->R3 R4 Stir at 50-60°C for 30 min R3->R4 R5 Filter catalyst R4->R5 R6 Evaporate volatiles R5->R6 R7 Pour residue into water R6->R7 R8 Extract with Ethyl Acetate R7->R8

Caption: Detailed experimental workflow for the initial steps of Gefitinib synthesis.

Conclusion

While specific, detailed applications of this compound in complex organic synthesis are not widely reported, its structure suggests potential as a valuable synthetic building block. The provided detailed application note for the closely related analog, Methyl 3-hydroxy-4-methoxybenzoate, in the synthesis of Gefitinib, illustrates the utility of this class of compounds in medicinal chemistry and drug development. The protocols and workflows presented can serve as a valuable reference for researchers working with substituted phenolic compounds in their synthetic endeavors. Further research into the reactivity and applications of this compound could unveil novel synthetic pathways and lead to the development of new bioactive molecules.

References

Application Notes and Protocols: Methyl 3-hydroxy-4,5-dimethoxybenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 3-hydroxy-4,5-dimethoxybenzoate as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The protocols outlined below are based on established chemical transformations and provide a roadmap for the utilization of this compound in multi-step synthetic pathways.

Introduction

This compound is a derivative of gallic acid, a naturally occurring phenolic compound found in various plants.[1] Its structure, featuring a reactive phenolic hydroxyl group and methoxy (B1213986) substituents on a benzene (B151609) ring, makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, while the phenolic hydroxyl and the methyl ester functionalities offer handles for a range of chemical modifications. This document focuses on a representative synthetic pathway to a quinazoline (B50416) derivative, a scaffold of significant interest in medicinal chemistry due to its presence in numerous approved drugs.

Synthetic Utility and Representative Pathway

This compound can serve as a key building block for the synthesis of substituted quinazolines. A plausible synthetic route involves a four-step sequence:

  • O-Alkylation: Introduction of a side chain at the phenolic hydroxyl group.

  • Nitration: Introduction of a nitro group onto the aromatic ring, which is a precursor to an amino group.

  • Reduction: Conversion of the nitro group to an amine.

  • Cyclization: Formation of the quinazoline ring system.

This sequence is a common strategy for the construction of highly substituted heterocyclic systems from simple aromatic precursors.

Diagram of the Synthetic Workflow

Synthetic_Workflow start This compound step1 O-Alkylation start->step1 1-bromo-3-chloropropane (B140262), K2CO3, DMF intermediate1 Intermediate 1 step1->intermediate1 step2 Nitration intermediate1->step2 HNO3, H2SO4 intermediate2 Intermediate 2 step2->intermediate2 step3 Reduction intermediate2->step3 Fe, NH4Cl or H2, Pd/C intermediate3 Intermediate 3 step3->intermediate3 step4 Cyclization intermediate3->step4 Formamide (B127407) or Formamidine acetate (B1210297) product Quinazoline Derivative step4->product

Caption: General workflow for the synthesis of a quinazoline derivative.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway.

O-Alkylation of this compound

This protocol describes the introduction of a 3-chloropropyl side chain onto the phenolic hydroxyl group.

Reaction:

This compound + 1-bromo-3-chloropropane → Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Materials:

  • This compound

  • 1-bromo-3-chloropropane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate.

Nitration of Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate

This protocol describes the regioselective nitration of the aromatic ring.

Reaction:

Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate → Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Materials:

  • Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid to a stirred solution of Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate in dichloromethane.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate.

Reduction of the Nitro Group

This protocol describes the conversion of the nitro group to an amine using catalytic transfer hydrogenation.

Reaction:

Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate → Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Materials:

Procedure:

  • To a solution of the nitro compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

  • Add ammonium formate (4-5 eq) portion-wise to the stirred suspension at room temperature.

  • The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired aniline (B41778), which can often be used in the next step without further purification.

Cyclization to a Quinazolinone

This protocol describes the formation of the quinazolinone ring system.

Reaction:

Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate + Formamide → 6,7-dimethoxy-5-(3-chloropropoxy)quinazolin-4(3H)-one

Materials:

  • Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

  • Formamide

  • Formic acid (catalytic amount)

Procedure:

  • A mixture of the aniline (1.0 eq) and a large excess of formamide is heated to 150-160 °C. A catalytic amount of formic acid can be added to facilitate the reaction.

  • The reaction is stirred at this temperature for 4-6 hours, monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude quinazolinone can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations. These are illustrative and can vary based on the specific substrate and reaction conditions.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1O-AlkylationThis compoundMethyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate1-bromo-3-chloropropane, K₂CO₃, DMF85-95
2NitrationMethyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoateMethyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoateHNO₃, H₂SO₄70-85
3ReductionMethyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoateMethyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate10% Pd/C, HCOONH₄90-99
4CyclizationMethyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate6,7-dimethoxy-5-(3-chloropropoxy)quinazolin-4(3H)-oneFormamide60-75

Biological Context: Inhibition of the NF-κB Signaling Pathway

Derivatives of gallic acid have been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Gallic acid and its derivatives are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This keeps NF-κB in its inactive state in the cytoplasm, preventing the inflammatory cascade.

Diagram of the NF-κB Signaling Pathway and Inhibition by Gallic Acid Derivatives

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK Activation NFkB_inactive p50 p65 IκBα IKK->NFkB_inactive Phosphorylation of IκBα IkBa IκBα p50 p50 NFkB_active Active NF-κB (p50/p65) p65 p65 Proteasome Proteasome NFkB_inactive->Proteasome Ubiquitination & Degradation of IκBα Proteasome->IkBa Degraded Proteasome->p50 Proteasome->p65 Gallic_Derivative Gallic Acid Derivative Gallic_Derivative->IKK Inhibition DNA DNA NFkB_active->DNA Binding Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Inhibition of the canonical NF-κB pathway by gallic acid derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its rich functionality allows for the construction of complex molecular scaffolds, such as quinazolines, which are of significant interest in drug discovery. The synthetic protocols provided herein offer a foundation for the development of novel compounds. Furthermore, the biological context of the resulting molecular frameworks, such as the inhibition of the NF-κB pathway, highlights the potential for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical to ensure the safety and efficacy of the final products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible analytical procedure for quality control and research purposes.

Experimental Protocol

This protocol outlines the necessary steps for preparing solutions and operating the HPLC system to determine the purity of this compound.

1. Materials and Reagents

  • This compound reference standard (>99.5% purity)

  • This compound sample for analysis

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Equipment

  • HPLC system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance (4-decimal place)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Ultrasonic bath

3. Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
22.01090
22.19010
25.09010

4. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and fill to the mark with deionized water. Degas using an ultrasonic bath for 15 minutes.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Mix well and fill to the mark with acetonitrile. Degas using an ultrasonic bath for 15 minutes.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B. This is the stock solution.

  • Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the this compound sample and prepare it in the same manner as the standard solution.

  • Blank Solution: Use the 50:50 (v/v) mixture of Mobile Phase A and B.

5. System Suitability Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0%.

6. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of the main analyte.

  • Inject the standard solution in replicate (n=5) to establish system suitability.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

7. Calculation of Purity The purity of the this compound sample is calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following tables summarize the expected results from the HPLC analysis.

Table 2: System Suitability Results for Reference Standard

InjectionRetention Time (min)Peak Area
110.251254321
210.261256789
310.241253987
410.251255543
510.261257123
Mean 10.25 1255553
%RSD 0.08% 0.11%

Table 3: Purity Analysis of this compound Sample

Peak No.Retention Time (min)Peak AreaArea %Identification
14.5254320.42Impurity A
28.1587650.68Impurity B
3 10.25 1278901 98.56 Main Compound
412.7843210.33Impurity C
Total -1297419 100.00 -

Visualizations

The following diagram illustrates the logical workflow of the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_solutions Prepare Mobile Phases, Standard, and Sample Solutions filter_solutions Filter Solutions (0.45 µm) prep_solutions->filter_solutions equilibrate Equilibrate HPLC System filter_solutions->equilibrate sys_suitability System Suitability Test (5 injections of Standard) equilibrate->sys_suitability analyze_sample Analyze Sample (Duplicate Injections) sys_suitability->analyze_sample RSD < 2.0% integrate_peaks Integrate Peak Areas analyze_sample->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity final_report Generate Final Report calculate_purity->final_report

Caption: Workflow for HPLC purity analysis.

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a derivative of gallic acid, a naturally occurring phenolic compound known for its diverse biological activities.[1][2][3] The parent compound has demonstrated notable antimicrobial and antioxidant properties.[1][2][3] Derivatization of this core structure presents a promising strategy for modulating its physicochemical properties, such as lipophilicity and target specificity, to enhance its therapeutic potential. This document provides detailed application notes on potential derivatization strategies and comprehensive protocols for the synthesis and bioactivity assessment of novel analogs.

Application Notes: Derivatization Strategies

The chemical structure of this compound offers two primary sites for chemical modification: the phenolic hydroxyl group and the methyl ester. These sites allow for the synthesis of a variety of derivatives, including ethers, esters, and amides, each with the potential for unique biological activities.

  • Ether Derivatives: Alkylation of the phenolic hydroxyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. This modification can be explored for developing novel anticancer agents.

  • Amide Derivatives: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation, can introduce a wide range of functional groups. This strategy is valuable for creating derivatives with enhanced antimicrobial or enzyme-inhibitory activities.

Quantitative Bioactivity Data

While specific bioactivity data for derivatives of this compound are not extensively available in the public domain, the following tables provide examples of quantitative data for structurally related compounds to illustrate how results can be presented.

Table 1: Example of Anticancer Activity Data for Substituted Benzopyran-4-one Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)[4][5]
16c MCF-7 (Breast)2.58
15e A549 (Lung)17.15
15i PC-3 (Prostate)22.41
15j Colo-205 (Colon)34.86

Table 2: Example of Antimicrobial Activity Data for 4-Hydroxycoumarin (B602359) Derivatives

Compound IDMicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)[6]
1 Bacillus subtilis62.5
1 Staphylococcus aureus125
2 Bacillus subtilis125
2 Staphylococcus aureus250

Table 3: Example of Antioxidant Activity Data for Flavonoids

Compound IDAssayIC₅₀ (µM)[7]
FMC DPPH Radical Scavenging50.2
FMF DPPH Radical Scavenging75.8
FMC Superoxide Scavenging56.3
FMF Superoxide Scavenging317.5

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a potential signaling pathway for investigation based on related compounds.

G cluster_synthesis Synthesis and Characterization cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis start This compound derivatization Derivatization (e.g., Alkylation, Amidation) start->derivatization purification Purification (Chromatography) derivatization->purification characterization Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant anticancer Anticancer Assays (MTT, SRB) characterization->anticancer data_analysis Determine IC50 / MIC Values antimicrobial->data_analysis antioxidant->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General workflow for the synthesis and bioactivity screening of derivatives.

G cluster_pathway Potential EGFR Signaling Pathway Inhibition derivative Benzoate Derivative egfr EGFR derivative->egfr Inhibits pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival

Caption: Potential inhibition of the EGFR signaling pathway by novel derivatives.

Experimental Protocols

Synthesis of Ether Derivatives (Adapted Protocol)

This protocol is adapted from a method for the alkylation of a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Add the alkyl halide (1.2 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the purified product using NMR and Mass Spectrometry.

DPPH Radical Scavenging Assay for Antioxidant Activity

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Test compounds and a positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compounds and positive control to separate wells.

  • Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Broth Microdilution Assay for Antimicrobial Susceptibility

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and a positive control (e.g., Ciprofloxacin)

  • 96-well microplate

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Application Notes and Protocols for Antimicrobial and Antioxidant Assays of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative, is a phenolic compound that has garnered interest for its potential biological activities. Isolated from natural sources such as Myricaria laxiflora and Pinus sylvestris, this compound has demonstrated notable antimicrobial and antioxidant properties.[1][2] These characteristics suggest its potential application in the development of new therapeutic agents and preservatives.

This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial and antioxidant activities of this compound. The protocols are based on established methodologies for assessing phenolic compounds.

Data Presentation

Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismTypeMIC (mg/mL)
Staphylococcus aureusGram-positive bacteria5
Bacillus subtilisGram-positive bacteria20
Escherichia coliGram-negative bacteria10
Xanthomonas oryzae pv. oryzae (Xoo)Gram-negative bacteria15
Rhizopus sp.Fungus5

Data sourced from Wei Tian, et al., 2012.

Antioxidant Activity

Table 2: Representative Antioxidant Activity of Phenolic Compounds (for illustrative purposes)

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Gallic AcidDPPH~5-15Ascorbic Acid~3-8
Methyl GallateDPPH~8-20Ascorbic Acid~3-8

Note: The above values are representative and intended to provide a general indication of the antioxidant potential of related compounds. Actual IC50 values for this compound should be determined experimentally.

Experimental Protocols

Antimicrobial Assay: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettes

  • Incubator

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mg/mL).

  • Preparation of Inoculum: Culture the test microorganisms in their respective broth overnight at the optimal temperature (e.g., 37°C for bacteria). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate sterile broth to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by the absence of turbidity compared to the positive control.

Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol describes the procedure for evaluating the free radical scavenging activity of this compound using the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettes

  • UV-Vis spectrophotometer or microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Sample Solutions: Prepare a series of dilutions of this compound in methanol at various concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well and mix.

  • Control: Prepare a control well containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Mandatory Visualizations

Experimental Workflow for Antimicrobial MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature (e.g., 37°C, 24h) inoculation->incubation read_results Visually Inspect for Growth Inhibition incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Experimental Workflow for DPPH Antioxidant Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_dpph Prepare DPPH Radical Solution reaction Mix Compound and DPPH in 96-well Plate prep_dpph->reaction prep_sample Prepare Compound Dilutions prep_sample->reaction incubation Incubate in Dark (30 min) reaction->incubation measure_abs Measure Absorbance at 517 nm incubation->measure_abs calculate_ic50 Calculate % Scavenging and Determine IC50 measure_abs->calculate_ic50

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Postulated Antioxidant Signaling Pathway

Phenolic compounds, including gallic acid derivatives, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHD Methyl 3-hydroxy- 4,5-dimethoxybenzoate ROS Reactive Oxygen Species (ROS) MHD->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant_Genes->ROS Neutralizes Transcription->Antioxidant_Genes

Caption: Postulated Nrf2-mediated antioxidant signaling pathway for phenolic compounds.

References

Application Notes and Protocols for Methyl 3-hydroxy-4,5-dimethoxybenzoate in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid, a natural product found in various plants, including Pinus sylvestris and Myricaria laxiflora.[1][2] This compound has garnered interest in the medicinal chemistry field due to its potential as a versatile building block for the synthesis of more complex bioactive molecules and for its intrinsic biological activities. These activities primarily include antioxidant and antibacterial properties.[1][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₅[1][2]
Molecular Weight 212.20 g/mol [2]
CAS Number 83011-43-2[1][2]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, ethanol, and methanol (B129727)
SMILES COC1=CC(=CC(=C1OC)O)C(=O)OC[2]
InChIKey LCIFXEQPXQVBGL-UHFFFAOYSA-N[2]

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold and intermediate in medicinal chemistry due to its functional groups: a hydroxyl group, two methoxy (B1213986) groups, and a methyl ester. These offer multiple sites for chemical modification to develop novel derivatives with enhanced or new biological activities.

Antioxidant Activity

As a derivative of gallic acid, this compound is expected to possess significant antioxidant properties.[1][2][4] The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.

Quantitative Data on Antioxidant Activity of Related Compounds:

CompoundDPPH Radical Scavenging IC₅₀ (µM)Reference
Gallic Acid29.5[6]
Methyl Gallate38.0[6]
α-Tocopherol (Vitamin E)105.3[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure to determine the antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of each concentration of the test compound solution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC₅₀: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample and DPPH in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity.[1] The exact spectrum of activity is not fully elucidated in the provided search results, but its structural similarity to other known antibacterial phenolic compounds suggests it may be effective against a range of bacteria.

Quantitative Data on Antibacterial Activity of Related Compounds:

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the provided search results. However, the MIC values of other gallic acid derivatives against common bacterial strains are listed below for reference.

CompoundOrganismMIC (µg/mL)Reference
Gallic AcidStaphylococcus aureus200 (MSSA), 400 (MRSA)[7]
Methyl GallateStaphylococcus aureus1600 (MSSA & MRSA)[7]
Gallic Acid Derivative 6Staphylococcus aureus56[8]
Gallic Acid Derivative 13Salmonella enterica475[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standard method for determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.

  • Controls:

    • Positive Control: Wells with bacterial inoculum and MHB only (no compound).

    • Negative Control: Wells with MHB only (no bacteria or compound).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) inoculate Inoculate Wells with Bacteria prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of Test Compound in MHB prep_compound->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate observe Visually Inspect for Growth or Measure OD600 incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Use as a Synthetic Intermediate

This compound is a valuable starting material for the synthesis of more complex molecules. The hydroxyl and ester functionalities allow for a variety of chemical transformations. Although a paper describing its use in the synthesis of the anticancer drug Gefitinib has been retracted, the synthetic steps outlined can still provide insights into its reactivity and potential as a synthetic precursor.

Proposed Synthesis of this compound from Gallic Acid

A plausible synthesis route involves the esterification of gallic acid followed by selective methylation.

Experimental Protocol:

Step 1: Esterification of Gallic Acid to Methyl Gallate

  • In a round-bottom flask, dissolve gallic acid (1 equivalent) in methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Pour the residue into cold water to precipitate the methyl gallate.

  • Filter the solid, wash with cold water, and dry.

Step 2: Selective Methylation of Methyl Gallate

  • Dissolve methyl gallate (1 equivalent) in a suitable solvent such as acetone (B3395972) or DMF.

  • Add a weak base, such as potassium carbonate (K₂CO₃), in a quantity sufficient to deprotonate the desired hydroxyl groups. Careful control of stoichiometry is crucial for selectivity.

  • Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide (2 equivalents), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Synthetic Pathway

Synthesis_Pathway Gallic_Acid Gallic Acid Methyl_Gallate Methyl Gallate Gallic_Acid->Methyl_Gallate Methanol, H₂SO₄ (cat.) Reflux Target_Compound This compound Methyl_Gallate->Target_Compound Dimethyl Sulfate, K₂CO₃ Acetone

Caption: Proposed synthetic route to this compound.

Potential Mechanisms of Action

Based on the biological activities of related gallic acid derivatives, the following signaling pathways are proposed as potential mechanisms of action for this compound.

Anti-inflammatory Pathway

Gallic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. It is plausible that this compound shares this mechanism.

Proposed NF-κB Inhibitory Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_translocation->Gene_Expression Target_Compound Methyl 3-hydroxy- 4,5-dimethoxybenzoate Target_Compound->IKK Inhibition

References

Application Notes and Protocols: Methylation of 3-hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The O-methylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of fine chemicals, natural products, and pharmaceutical intermediates.[1] This document provides a detailed experimental procedure for the methylation of the phenolic hydroxyl group in 3-hydroxy-4,5-dimethoxybenzoic acid to synthesize 3,4,5-trimethoxybenzoic acid. 3,4,5-trimethoxybenzoic acid serves as a key building block in the synthesis of various pharmaceutical agents, including antibacterials and cardiovascular drugs.[2] The protocol described herein utilizes dimethyl sulfate (B86663) as the methylating agent in the presence of a base, a widely adopted and efficient method for this type of transformation.[3][4]

Reaction Scheme

The methylation of 3-hydroxy-4,5-dimethoxybenzoic acid proceeds as follows:

Starting Material: 3-hydroxy-4,5-dimethoxybenzoic acid Reagent: Dimethyl sulfate ((CH₃)₂SO₄) Base: Sodium Hydroxide (B78521) (NaOH) Product: 3,4,5-trimethoxybenzoic acid

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the methylation reaction.

Materials and Reagents

  • 3-hydroxy-4,5-dimethoxybenzoic acid

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Methylene (B1212753) chloride (for purification)[5]

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • pH indicator paper or pH meter

Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Internal thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Vacuum oven

Procedure: Methylation using Dimethyl Sulfate

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, prepare a solution of sodium hydroxide by dissolving the required amount in deionized water.

  • Addition of Starting Material: To the stirred sodium hydroxide solution, add 3-hydroxy-4,5-dimethoxybenzoic acid. Stir until it is completely dissolved.

  • Methylation: Cool the flask in an ice bath. With vigorous stirring, add dimethyl sulfate dropwise from the dropping funnel. Maintain the internal temperature below 40°C during the addition.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. To ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate, the mixture can be gently heated.[3]

  • Work-up - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture by adding concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven.

Purification: Recrystallization

  • Solvent Selection: The crude 3,4,5-trimethoxybenzoic acid can be purified by recrystallization. A suitable solvent system is methylene chloride.[5]

  • Dissolution: Dissolve the crude product in a minimal amount of hot methylene chloride.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point of the pure product is in the range of 168-171°C.[3]

Data Presentation

The following table summarizes the molar ratios and reaction conditions for the methylation of a phenolic acid, based on a general procedure.[3] Researchers should optimize these conditions for their specific scale and setup.

ParameterValue/ConditionPurpose
Molar Ratios
3-hydroxy-4,5-dimethoxybenzoic acid1.0 mole equivalentSubstrate
Sodium Hydroxide (NaOH)~3.75 mole equivalentsBase to deprotonate the phenolic hydroxyl and carboxylic acid groups.
Dimethyl Sulfate ((CH₃)₂SO₄)~3.0 mole equivalentsMethylating agent.
Reaction Conditions
SolventWaterTo dissolve the base and the sodium salt of the acid.
Temperature< 40°C during additionTo control the exothermic reaction.
Reaction TimeSeveral hoursTo ensure complete methylation.
Purification
MethodRecrystallizationTo obtain a high-purity product.[5]
SolventMethylene ChlorideA suitable solvent for crystallization of the product.[5]

Alternative "Green" Methylating Agents

While dimethyl sulfate is highly effective, it is also toxic. For laboratories prioritizing green chemistry, alternative methylating agents can be considered, such as dimethyl carbonate (DMC).[6][7] Reactions with DMC may require higher temperatures, pressure (autoclave), and potentially a phase transfer catalyst.[7] Another alternative is using tetramethylammonium (B1211777) hydroxide (TMAOH) under microwave irradiation, which can lead to high yields in shorter reaction times.[8][9]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Reaction Setup dissolution Substrate Dissolution setup->dissolution Add Base & Acid methylation Methylation with DMS (T < 40°C) dissolution->methylation Dropwise Addition completion Stir to Completion methylation->completion acidification Acidification (HCl) completion->acidification Cool filtration Vacuum Filtration acidification->filtration Precipitation drying_crude Drying Crude Product filtration->drying_crude recrystallization Recrystallization (Methylene Chloride) drying_crude->recrystallization drying_pure Drying Pure Product recrystallization->drying_pure Filter analysis Product Analysis (MP, NMR, etc.) drying_pure->analysis

Caption: Workflow for the synthesis of 3,4,5-trimethoxybenzoic acid.

References

Application Note: Quantitative Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a derivative of gallic acid that has been isolated from various natural sources, including Galla Rhois and Pinus sylvestris.[1][2] This compound and its structural analogs exhibit significant antibacterial and antioxidant activities.[1][2][3] Accurate quantification of this bioactive molecule in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

This document provides detailed protocols for the quantification of this compound in plant materials using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established and validated techniques for analogous phenolic compounds and provide a robust framework for method development and validation.[4][5][6]

Protocol 1: Sample Preparation from Plant Material

This protocol outlines the extraction of this compound from a solid plant matrix. Organic solvent extraction is a primary method for isolating phenolic compounds from plant tissues.[6]

Materials and Reagents:

  • Dried plant material (e.g., leaves, bark, roots)

  • Grinder or mill

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm Syringe filters (PTFE or Nylon)

  • Volumetric flasks and pipettes

Procedure:

  • Homogenization: Grind the dried plant material to a fine, homogenous powder (approx. 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol (80:20 methanol:water, v/v).[6]

    • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean 50 mL volumetric flask.

  • Re-extraction (Optional but Recommended): To improve extraction efficiency, repeat steps 2b-3a with 20 mL of 80% methanol on the remaining plant pellet. Combine the supernatants in the same volumetric flask.

  • Final Preparation:

    • Bring the collected supernatant to a final volume of 50 mL with the extraction solvent.

    • Prior to injection, filter an aliquot of the final extract through a 0.22 µm syringe filter into an HPLC vial.

G cluster_prep Sample Preparation Workflow PlantMaterial Dried Plant Material Grinding Grinding & Homogenization PlantMaterial->Grinding Extraction Ultrasonic Extraction (80% Methanol) Grinding->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Filtration Syringe Filtration (0.22 µm) Collection->Filtration Analysis Ready for HPLC/LC-MS Analysis Filtration->Analysis G cluster_ms LC-MS/MS Analysis Logic IonSource Electrospray Ionization (ESI) Generates [M-H]⁻ ions Q1 Quadrupole 1 (Q1) Isolates Precursor Ion (e.g., m/z 211.1) IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragments Precursor Ion Q1->Q2 Q3 Quadrupole 3 (Q3) Isolates Specific Product Ion (e.g., m/z 196.1) Q2->Q3 Detector Detector Counts Product Ions for Quantification Q3->Detector

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support hub is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • Fischer Esterification: This is a direct approach starting from 3-hydroxy-4,5-dimethoxybenzoic acid and reacting it with methanol (B129727) in the presence of an acid catalyst.

  • Selective Demethylation: This method typically begins with Methyl 3,4,5-trimethoxybenzoate (B1228286) and involves the selective removal of the methyl group at the 3-position.

How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a straightforward and efficient technique for tracking the reaction. By comparing the TLC profile of your reaction mixture with that of the starting material, you can visually assess the consumption of the reactant and the formation of the desired product.

What are the most critical safety measures to consider during this synthesis?

When employing reagents such as dimethyl sulfate (B86663), it is imperative to work in a well-ventilated fume hood due to its toxic and carcinogenic properties. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving potent acids or bases should be conducted with caution to prevent chemical burns.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Troubleshooting Fischer Esterification of 3-hydroxy-4,5-dimethoxybenzoic acid

Problem 1: Consistently Low or No Product Yield

Possible CauseRecommended Solution
Reversible Reaction Equilibrium The Fischer esterification is an equilibrium-limited reaction. To shift the equilibrium toward the product, use a significant excess of methanol, which serves as both a reactant and the solvent.
Inactive Catalyst The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, may have degraded. It is advisable to use a fresh batch of high-purity catalyst.
Suboptimal Reaction Conditions Monitor the reaction's progress using TLC. If the starting material persists, consider extending the reflux duration. Also, verify that the reaction is maintained at the correct reflux temperature.
Presence of Water Water, a byproduct of the esterification, can reverse the reaction. Ensure the use of anhydrous methanol and thoroughly dried glassware to minimize water content.

Problem 2: Significant Formation of Side Products

Possible CauseRecommended Solution
Self-Esterification (Polymerization) The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of polyesters. This is more prevalent at elevated temperatures. Consider employing a milder acid catalyst or reducing the reaction temperature and extending the reaction time. An alternative, though more complex, approach is to protect the hydroxyl group prior to esterification.
Thermal Decomposition Excessive heat can lead to the degradation of either the starting material or the product. Ensure that the reaction temperature is carefully controlled and not set too high.

Problem 3: Challenges in Product Purification

Possible CauseRecommended Solution
Residual Acid Catalyst Incomplete neutralization and removal of the acid catalyst can complicate purification. During the workup, wash the organic extract thoroughly with a saturated sodium bicarbonate solution until carbon dioxide evolution ceases, followed by a brine wash.
Poor Separation on Column Chromatography If the product and starting material have similar polarities, their separation via column chromatography can be difficult. Optimize the eluent system by testing various solvent mixtures on TLC plates to achieve better separation.
Route 2: Troubleshooting Selective Demethylation of Methyl 3,4,5-trimethoxybenzoate

Problem 1: Low Yield of the Target Monodemethylated Product

Possible CauseRecommended Solution
Over-demethylation Harsh reaction conditions can lead to the removal of multiple methyl groups. It is crucial to carefully control the reaction temperature, duration, and the stoichiometry of the demethylating agent. Monitor the reaction progress closely with TLC to halt it at the optimal point.
Incomplete Reaction An insufficiently active demethylating agent or inadequate reaction time can result in an incomplete conversion. Ensure the high quality of your reagents. A modest increase in temperature or reaction time might be necessary, but proceed with caution to avoid over-demethylation.

Problem 2: Formation of a Complex Mixture of Products

Possible CauseRecommended Solution
Lack of Regioselectivity This is a frequent challenge when demethylating polymethoxylated compounds, often resulting in isomeric products. Screening various demethylating agents is essential to identify one with the desired selectivity. A protection-deprotection strategy may be necessary to shield other methoxy (B1213986) groups from reacting.
Mixture of Starting Material and Products Optimize the reaction parameters (time, temperature, and reagent stoichiometry) to drive the reaction to completion while minimizing the formation of side products.

Data Presentation

Table 1: Comparative Yields for Esterification of Substituted Benzoic Acids

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidH₂SO₄, MethanolMethanol65490[1]
3-hydroxy-4-methylbenzoic acidDimethyl sulfate, KOHWater40397[2]
3,5-dichloro-4-hydroxybenzoic acidDimethyl sulfate, KOHWater403105[2]
4-hydroxy-3-nitrobenzoic acidDimethyl sulfate, KOHWater40391.3[2]

Table 2: Comparative Yields for Demethylation of Trimethoxy Aromatic Compounds

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
3,4,5-trimethoxybenzoic acidNaOHEthylene glycol151-19034-hydroxy-3,5-dimethoxybenzoic acid77.2[3]
Methyl 3,4,5-trimethoxybenzoateZrCl₄, Anisole (B1667542)CHCl₃6012Methyl 4-hydroxy-3,5-dimethoxybenzoate62[4]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-hydroxy-4,5-dimethoxybenzoic acid

Materials:

  • 3-hydroxy-4,5-dimethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 times the volume of the acid).

  • With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Gently reflux the mixture at approximately 65°C for 4-6 hours.

  • Monitor the reaction's progress by TLC, using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Protocol 2: Selective Demethylation of Methyl 3,4,5-trimethoxybenzoate

Materials:

  • Methyl 3,4,5-trimethoxybenzoate

  • Zirconium tetrachloride (ZrCl₄)

  • Anisole

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction tube, combine Methyl 3,4,5-trimethoxybenzoate (1.0 eq), zirconium tetrachloride (2.0 eq), anisole (10 eq), and chloroform.[4]

  • Seal the tube and heat the mixture at 60°C for 12 hours.[4]

  • After cooling to room temperature, extract the mixture with ethyl acetate.[4]

  • Wash the organic layer with a saturated sodium chloride solution.[4]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

  • Purify the resulting crude product by column chromatography on silica gel to isolate this compound.[4]

Visualizations

Synthesis_Workflow_Esterification cluster_reaction Reaction cluster_workup Workup & Purification Starting Material 3-hydroxy-4,5-dimethoxybenzoic acid + Methanol (excess) Catalyst Addition Add cat. H₂SO₄ Starting Material->Catalyst Addition Reflux Reflux (65°C, 4-6h) Monitor by TLC Catalyst Addition->Reflux Solvent Removal Remove excess Methanol Reflux->Solvent Removal Extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ & Brine Solvent Removal->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Final Product This compound Purification->Final Product

Caption: A typical workflow for the Fischer Esterification synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Equilibrium Is excess alcohol used? Is water excluded? Start->Check_Equilibrium Yes Check_Conditions Are time and temperature sufficient? Check_Equilibrium->Check_Conditions Yes Replace_Reagents Use anhydrous solvent and fresh catalyst. Check_Equilibrium->Replace_Reagents No Check_Catalyst Is the catalyst active? Check_Conditions->Check_Catalyst Yes Optimize_Conditions Increase reflux time or check temperature. Check_Conditions->Optimize_Conditions No Side_Products Side products observed? Check_Catalyst->Side_Products Yes Check_Catalyst->Replace_Reagents No Polymerization Consider polymerization. Use milder conditions. Side_Products->Polymerization Yes Purification_Issue Optimize purification (e.g., TLC solvent system). Side_Products->Purification_Issue No

Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3-hydroxy-4,5-dimethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound and what are the expected impurities?

This compound is commonly synthesized from gallic acid. The process typically involves two key steps:

  • Esterification: Gallic acid is reacted with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl gallate.

  • Selective Methylation: Methyl gallate is then selectively methylated at the 4- and 5-hydroxyl positions.

The most common impurities in the crude product mixture are:

  • Unreacted Starting Material: Methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate).

  • Over-methylated Byproduct: Methyl 3,4,5-trimethoxybenzoate.

  • Other Regioisomers: Other partially methylated isomers of methyl gallate.

  • Reagents and Solvents: Residual reagents from the methylation step (e.g., methylating agents, base) and solvents.

Q2: What are the recommended purification techniques for crude this compound?

The two primary purification techniques for this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. Silica (B1680970) gel is the most common stationary phase.

  • Recrystallization: This technique is useful for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid identification of the components in a mixture. For phenolic compounds like this compound and its derivatives, a common mobile phase for TLC is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate). The spots can be visualized under UV light (254 nm).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Column Chromatography Troubleshooting

Q1: My compound is running with the solvent front on the TLC plate, even with a high percentage of non-polar solvent. What should I do?

This indicates that the mobile phase is too polar for your compound. You should decrease the polarity of the eluent.

  • Solution: Start with a less polar solvent system. For instance, if you are using a hexane:ethyl acetate (B1210297) system, increase the proportion of hexane. A starting point for developing a separation method could be a 9:1 or 8:2 hexane:ethyl acetate mixture.

Q2: All the spots are clustered at the baseline of the TLC plate. How can I improve the separation?

This suggests that the mobile phase is not polar enough to move the compounds up the plate.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane:ethyl acetate system, this means increasing the proportion of ethyl acetate. You can try gradients, starting with a low polarity eluent and gradually increasing the polarity to elute the more polar components.

Q3: The separation between my desired product and an impurity is very poor. What can I do to improve the resolution?

Poor resolution can be addressed by several strategies:

  • Optimize the Solvent System: Fine-tune the solvent ratio. Sometimes, the addition of a small amount of a third solvent with a different polarity (e.g., a few drops of methanol or triethylamine (B128534) in your mobile phase) can significantly improve separation.

  • Use a Different Solvent System: If optimizing the current system doesn't work, consider a different solvent combination, such as dichloromethane:ethyl acetate.

  • Column Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve separation.

  • Sample Loading: Ensure you are not overloading the column, as this can lead to band broadening and poor separation.

Recrystallization Troubleshooting

Q1: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

    • Solvent Choice: You may need to use a lower-boiling point solvent or a solvent mixture. If using a solvent pair, ensure the second solvent (the one in which the compound is less soluble) is added slowly at the boiling point of the mixture until the solution is just cloudy, then add a drop or two of the first solvent to clarify.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent level can induce crystallization.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

Q2: I am getting very low recovery after recrystallization. What are the possible reasons?

Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature crystallization: If the compound crystallizes in the funnel during filtration, you will lose product. Use a pre-heated funnel and filter the hot solution quickly.

  • Washing with the wrong solvent: Washing the crystals with the recrystallization solvent will dissolve some of your product. Wash the crystals with a small amount of a cold solvent in which your compound is poorly soluble.

Experimental Protocols

Column Chromatography

This protocol is a general guideline. The optimal conditions should be determined by TLC analysis first.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Pack the column with silica gel as a slurry in the initial, least polar eluent.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimum amount of the column eluent or a more polar solvent that will be used in the gradient.

  • Alternatively, for less soluble compounds, a "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder is then carefully added to the top of the column.

3. Elution:

  • Begin elution with the least polar solvent system determined from your TLC analysis.

  • Gradually increase the polarity of the eluent to separate the components. A common gradient for separating methyl gallate derivatives is starting with a hexane-rich mobile phase and gradually increasing the proportion of ethyl acetate.

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A gradient of Hexane and Ethyl Acetate is a good starting point. Dichloromethane and Ethyl Acetate can also be effective.
Example Gradient Start with 95:5 Hexane:Ethyl Acetate and gradually increase to 70:30 Hexane:Ethyl Acetate.
Recrystallization

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • A common solvent system for similar phenolic compounds is a mixture of a soluble solvent like ethyl acetate and a non-soluble solvent like petroleum ether or hexane.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve the solid.

  • If using a solvent pair, slowly add the second, less polar solvent (e.g., hexane) to the hot solution until a slight cloudiness persists. Add a few drops of the first solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (the one in which the compound is less soluble).

  • Dry the crystals in a vacuum oven.

Visualization

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (with impurities) TLC_Analysis TLC Analysis to Determine Initial Purity and Optimal Eluent Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography (Silica Gel) TLC_Analysis->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Fraction_Analysis->Column_Chromatography Re-column if necessary Combine_Pure_Fractions Combine Pure Fractions and Evaporate Solvent Fraction_Analysis->Combine_Pure_Fractions Recrystallization Recrystallization Combine_Pure_Fractions->Recrystallization Purity_Check Final Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: Workflow for the purification of crude this compound.

Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.

Troubleshooting Guides

The synthesis of this compound, often commencing from gallic acid, involves a delicate balance of esterification and selective methylation. The formation of side products is a common challenge. This guide addresses specific issues you might encounter during your experiments.

Problem 1: Low yield of the desired product and a complex mixture of methylated species.

Possible Cause: Non-selective methylation of the hydroxyl groups on the gallic acid backbone. The hydroxyl groups at positions 3, 4, and 5 have similar reactivity, leading to a mixture of mono-, di-, and tri-methylated products.

Solutions:

  • Regioselective Methylation using Protecting Groups: The vicinal hydroxyl groups at positions 4 and 5 can be selectively protected, leaving the 3-hydroxyl group available for methylation. A common method involves the use of borax (B76245) (sodium borate) to form a temporary cyclic borate (B1201080) ester with the 4- and 5-hydroxyl groups.

    • Experimental Protocol: Selective Methylation of Methyl Gallate using Borax

      • Dissolve methyl gallate in an aqueous solution of borax (e.g., 5%).

      • Add the methylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide (B78521) solution) dropwise and simultaneously to the stirred solution at room temperature over several hours.

      • After the reaction is complete (monitor by TLC), acidify the solution to hydrolyze the borate ester.

      • Extract the product mixture with an organic solvent (e.g., ethyl acetate).

      • Purify the desired product from the side products using column chromatography.

  • Careful Control of Stoichiometry: Using a precise stoichiometry of the methylating agent can favor mono-methylation. However, this often leads to a mixture of unreacted starting material and various methylated products, requiring careful purification.

Logical Relationship for Selective Methylation

Methyl Gallate Methyl Gallate Protected Intermediate Protected Intermediate Methyl Gallate->Protected Intermediate + Borax Borax Borax Methylated Intermediate Methylated Intermediate Protected Intermediate->Methylated Intermediate + Methylating Agent + Base Methylating Agent Methylating Agent Base Base This compound This compound Methylated Intermediate->this compound + Acidification Acidification Acidification

Caption: Workflow for regioselective synthesis.

Problem 2: Presence of significant amounts of fully methylated product (Methyl 3,4,5-trimethoxybenzoate).

Possible Cause: Excess of methylating agent or prolonged reaction time, leading to the methylation of all three hydroxyl groups.

Solutions:

  • Reduce the equivalents of the methylating agent. Start with a stoichiometric amount or even a slight sub-stoichiometric amount relative to the hydroxyl group to be methylated.

  • Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the desired product is the major component to prevent over-methylation.

  • Lower the reaction temperature. This can help to increase the selectivity of the methylation reaction.

Problem 3: Isolation of the isomeric side product, Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate).

Possible Cause: The starting gallic acid may contain syringic acid as an impurity, or rearrangement/demethylation-remethylation reactions may occur under certain conditions.

Solutions:

  • Ensure the purity of the starting material (gallic acid or methyl gallate). Analyze the starting material by HPLC or NMR before use.

  • Employ milder reaction conditions. Harsh acidic or basic conditions and high temperatures can promote side reactions.

  • Purification: Careful column chromatography can separate the desired product from its isomer. The polarity of the two isomers is slightly different, allowing for separation on silica (B1680970) gel.

Side Product Summary

The following table summarizes the common side products, their potential causes, and suggested analytical methods for their identification.

Side ProductStructurePotential CauseSuggested Analytical Method
Unreacted Starting Material
Gallic Acid3,4,5-Trihydroxybenzoic acidIncomplete esterification or methylation.HPLC, TLC
Methyl GallateMethyl 3,4,5-trihydroxybenzoateIncomplete methylation.HPLC, TLC, NMR
Partially Methylated Isomers
Methyl 3,4-dihydroxy-5-methoxybenzoateNon-selective methylation.HPLC, LC-MS, NMR
Methyl 3,5-dihydroxy-4-methoxybenzoateNon-selective methylation.HPLC, LC-MS, NMR
Over-Methylated Product
Methyl 3,4,5-trimethoxybenzoateExcess methylating agent, prolonged reaction time.HPLC, GC-MS, NMR
Isomeric Product
Methyl 4-hydroxy-3,5-dimethoxybenzoateImpure starting material, side reactions.HPLC, LC-MS, NMR
Unesterified Methylated Acids
3-Hydroxy-4,5-dimethoxybenzoic acidIncomplete esterification.HPLC, LC-MS
3,4,5-Trimethoxybenzoic acidIncomplete esterification of fully methylated acid.HPLC, LC-MS

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield of this compound?

A1: The most critical factor is achieving regioselective methylation of the hydroxyl group at the 3-position. Without proper control, a mixture of partially and fully methylated products is inevitable, significantly lowering the yield of the desired compound. The use of protecting groups, such as borax, is a key strategy to enhance selectivity.

Q2: How can I distinguish between the desired product (this compound) and its common isomers by analytical methods?

A2:

  • High-Performance Liquid Chromatography (HPLC): Due to differences in polarity, isomers can often be separated by reverse-phase HPLC. The retention times will be distinct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the aromatic protons and the methoxy (B1213986) groups will be different for each isomer, providing a unique fingerprint.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring and the methoxy groups will also be distinct for each isomer.

  • Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS might differ, aiding in their identification.

Q3: What are the common methylating agents used in this synthesis, and what are their pros and cons?

A3:

Methylating AgentProsCons
Dimethyl Sulfate (DMS) Highly reactive, effective.Highly toxic and carcinogenic, requires careful handling.
Diazomethane Reacts cleanly with minimal byproducts.Highly toxic, explosive, and must be prepared in situ.
Methyl Iodide (MeI) Good reactivity.Toxic, can lead to over-methylation.
Dimethyl Carbonate (DMC) "Green" methylating agent, less toxic.Less reactive, often requires higher temperatures and pressures.

Q4: My reaction seems to have stalled with a mixture of starting material and mono-methylated products. What should I do?

A4: This indicates that the reaction conditions may not be optimal for driving the reaction to completion. You could try:

  • Increasing the reaction time.

  • Slightly increasing the temperature.

  • Adding a small additional portion of the methylating agent and base. However, be cautious as these changes can also increase the formation of di- and tri-methylated side products. It is crucial to monitor the reaction progress by TLC or HPLC to find the optimal point to stop the reaction.

Q5: What is a suitable purification strategy for isolating this compound from the reaction mixture?

A5: Column chromatography on silica gel is the most common and effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane, can be used to separate the components. The order of elution is typically from the least polar (fully methylated product) to the most polar (unreacted gallic acid).

Purification Workflow

Crude Reaction Mixture Crude Reaction Mixture Column Chromatography Column Chromatography Crude Reaction Mixture->Column Chromatography Fraction 1 Least Polar (e.g., Methyl 3,4,5-trimethoxybenzoate) Column Chromatography->Fraction 1 Fraction 2 Desired Product (this compound) Column Chromatography->Fraction 2 Fraction 3 More Polar (e.g., Methyl Gallate) Column Chromatography->Fraction 3 Fraction 4 Most Polar (e.g., Gallic Acid) Column Chromatography->Fraction 4

Caption: Typical elution order in column chromatography.

stability of Methyl 3-hydroxy-4,5-dimethoxybenzoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 3-hydroxy-4,5-dimethoxybenzoate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 4°C under a nitrogen atmosphere. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), also under a nitrogen atmosphere to prevent oxidation.[1]

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively documented, phenolic compounds, in general, can be susceptible to photodegradation. Therefore, it is recommended to protect the compound and its solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: As a phenolic ester, this compound is susceptible to hydrolysis, particularly under alkaline conditions. The ester bond can be cleaved, leading to the formation of 3-hydroxy-4,5-dimethoxybenzoic acid and methanol (B129727). The rate of hydrolysis is generally faster at higher pH values. In acidic conditions, hydrolysis can also occur, though typically at a slower rate than in basic conditions.

Q4: What are the likely degradation products of this compound?

A4: Under forced degradation conditions, the primary degradation products are expected to be:

  • Hydrolysis: 3-hydroxy-4,5-dimethoxybenzoic acid and methanol.

  • Oxidation: Oxidized derivatives of the aromatic ring. Phenolic compounds are known to be susceptible to oxidation.

  • Photodegradation: Complex mixtures of degradation products may form upon exposure to UV or visible light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or activity over time. Inappropriate storage conditions (e.g., exposure to air, light, or elevated temperatures).Store the compound at 4°C under nitrogen. For solutions, store at -80°C or -20°C. Always protect from light.
Unexpected peaks in HPLC analysis. Degradation of the compound due to pH instability in the sample matrix or mobile phase.Ensure the pH of your sample preparation and mobile phase is compatible with the compound's stability. Analyze samples promptly after preparation.
Discoloration of the solid compound or solution. Oxidation of the phenolic group.Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound from the solution.Use freshly opened, anhydrous solvents for preparing solutions.[1] Ensure complete dissolution using sonication if necessary and check for any precipitation before use.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at 60°C for 6 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 6 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% v/v hydrogen peroxide (H₂O₂).

    • Keep the solution in the dark at room temperature for 6 hours.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60°C for 6 hours.

    • Dissolve the heat-treated solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (200 watt hours/square meter) and subsequently to cool fluorescent light (1.2 million lux hours).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 271 nm).

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. Actual results may vary based on specific experimental parameters.

Table 1: Stability under Hydrolytic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Product
0.1 N HCl6605-10%3-hydroxy-4,5-dimethoxybenzoic acid
0.1 N NaOH6Room Temp20-30%3-hydroxy-4,5-dimethoxybenzoic acid
Neutral (Water)660< 5%-

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions

ConditionDuration% Degradation (Hypothetical)Observations
6% H₂O₂6 hours15-25%Formation of several minor peaks in HPLC
Dry Heat6 hours (60°C)< 5%No significant change
Photolytic (UV/Vis)-10-20%Possible discoloration of the solution

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Characterization Degradant Characterization HPLC Analysis->Characterization

Caption: Experimental workflow for forced degradation studies.

degradation_pathway Parent Methyl 3-hydroxy- 4,5-dimethoxybenzoate Hydrolysis_Product 3-hydroxy-4,5-dimethoxybenzoic acid + Methanol Parent->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Products Oxidized Degradants Parent->Oxidation_Products  Oxidizing  Agent (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Regioselective Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.

Troubleshooting Guide

This guide addresses common experimental challenges in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary starting material, gallic acid or its simple esters, is sensitive to oxidation, which can lead to degradation and the formation of complex side products.[1] Additionally, incomplete reactions or inefficient purification methods can contribute to reduced yields.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure your reaction is running under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl groups.[2]

  • Reagent Purity: Use freshly purified solvents and reagents. Moisture can interfere with many of the reactions involved, particularly those using acid catalysts or protecting groups.

  • Catalyst Choice and Concentration: For esterification of gallic acid, sulfuric acid is a common catalyst.[1] The concentration should be optimized; too little may result in an incomplete reaction, while too much can promote side reactions.

  • Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC). Prolonged reaction times or excessively high temperatures can lead to decomposition of the starting material and product.

  • Purification Method: Column chromatography and recrystallization are common purification methods.[3] Ensure the chosen solvent system for chromatography provides good separation of your target compound from impurities. For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Q2: I am observing poor regioselectivity in the methylation step, resulting in a mixture of methylated isomers. How can I achieve the desired 4,5-dimethoxy substitution?

A2: Achieving high regioselectivity is a significant challenge due to the similar reactivity of the three hydroxyl groups on the gallic acid backbone.[2] Direct methylation of methyl gallate will likely result in a mixture of products. A protection-deprotection strategy is often necessary to ensure the correct substitution pattern.

Troubleshooting Steps:

  • Implement a Protecting Group Strategy: To selectively methylate the 4- and 5-hydroxyl groups, the 3-hydroxyl group must be differentiated. This can be achieved by first protecting the 4- and 5-hydroxyl groups, methylating the 3-hydroxyl group, deprotecting, and then methylating the 4- and 5-positions. Alternatively, and more directly for the target molecule, one could selectively protect the 3-hydroxyl group. However, selective protection of the 4-hydroxy group of methyl gallate has been reported, which could be a key step in a multi-step synthesis to differentiate the hydroxyl groups.[2][4]

  • Choice of Methylating Agent: Dimethyl sulfate (B86663) (DMS) and methyl iodide are common methylating agents. The choice of base and solvent can influence the regioselectivity. For instance, using a bulky base might favor methylation at the less sterically hindered positions.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the methylating agent can sometimes provide a degree of selectivity, although this is often not sufficient for high purity of a single isomer.

Q3: My final product is contaminated with starting material (methyl gallate) and other side products. What are the best purification strategies?

A3: The presence of starting material and side products is a common issue, especially when dealing with multi-step syntheses or reactions with incomplete conversion.

Troubleshooting Steps:

  • Optimize Reaction Monitoring: Use TLC to monitor the reaction until the starting material is completely consumed. If the reaction stalls, consider adding more reagent or extending the reaction time, while being mindful of potential product degradation.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities.[3] A gradient elution of solvents (e.g., hexane (B92381) and ethyl acetate) can be used to separate the non-polar fully methylated product, the desired mono-hydroxy product, and the more polar di- and tri-hydroxy starting materials.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities. The choice of solvent is critical for successful recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and readily available starting material is gallic acid (3,4,5-trihydroxybenzoic acid) or its methyl ester, methyl gallate.[1] Synthesis often begins with the esterification of gallic acid to methyl gallate, followed by selective methylation of the hydroxyl groups.

Q2: Why is regioselectivity a major challenge in the synthesis of this molecule?

A2: The core challenge lies in the similar chemical reactivity of the three phenolic hydroxyl groups on the gallic acid scaffold.[2] Without the use of protecting groups, it is difficult to direct reagents to react at specific hydroxyl positions, leading to the formation of a mixture of isomers.

Q3: What are some common protecting groups used in gallic acid chemistry?

A3: To achieve regioselectivity, various protecting groups can be employed for the hydroxyl groups. Common examples include benzyl (B1604629) ethers, which can be removed by hydrogenolysis, and silyl (B83357) ethers (e.g., TBDMS), which offer varying degrees of stability and can be removed with fluoride (B91410) ions.[5][6] Acetyl groups can also be used, though they are more labile.[7] The choice of protecting group depends on the specific reaction conditions of the subsequent steps.

Q4: Can the esterification and methylation be performed in a single step?

A4: A one-pot reaction for both esterification and methylation of gallic acid has been described using reagents like dimethyl carbonate (DMC) under pressure or with a phase-transfer catalyst. Another approach involves using methyl chloride gas in DMF with potassium carbonate as a base.[8] These methods can simplify the process but may require specific equipment and careful optimization to achieve good yields and the desired product.

Q5: Are there any green or more environmentally friendly approaches to this synthesis?

A5: Yes, there is growing interest in greener synthetic methods. The use of dimethyl carbonate (DMC) as a methylating agent is considered a more environmentally friendly alternative to toxic reagents like dimethyl sulfate.[9] Additionally, enzymatic esterification methods are being explored as a selective and green alternative to traditional acid catalysis.[10]

Quantitative Data Summary

The following table summarizes reported yields for relevant reactions in the synthesis of gallic acid derivatives. This data can serve as a benchmark for your own experiments.

ReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
EsterificationGallic AcidMethanol, Sulfuric Acid (catalyst)Methyl Gallate78[1]
AlkylationMethyl 3-hydroxy-4-methoxybenzoate1-bromo-3-chloropropane, K2CO3, DMF, 70°CMethyl 3-(3-chloropropoxy)-4-methoxybenzoate94.7[11]
O-methylation and EsterificationGallic AcidDimethyl carbonate, K2CO3, TBAB, 120°C (pressure flask)Methyl 3,4,5-trimethoxybenzoate (B1228286)Not specified
TransesterificationGallic AcidDimethyl carbonate, Cu-mordenite (catalyst), 100°C, 0.5 MPaMethyl Gallate>98[9]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the regioselective synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_regioselectivity Mixture of Isomers? check_yield->check_regioselectivity No yield_solutions Troubleshoot Yield: - Check for oxidation (use inert atm) - Verify reagent purity - Optimize catalyst/time/temp check_yield->yield_solutions Yes check_purity Impure Product? check_regioselectivity->check_purity No regio_solutions Troubleshoot Regioselectivity: - Implement protecting group strategy - Optimize methylating agent/base - Control stoichiometry check_regioselectivity->regio_solutions Yes success Successful Synthesis check_purity->success No purity_solutions Troubleshoot Purity: - Optimize reaction monitoring (TLC) - Refine column chromatography - Perform recrystallization check_purity->purity_solutions Yes yield_solutions->start Re-run Experiment regio_solutions->start Re-run Experiment purity_solutions->success Purification Successful

Caption: Troubleshooting workflow for synthesis challenges.

References

Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of Methyl 3-hydroxy-4,5-dimethoxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Presence of Starting Material (Gallic Acid) in the Final Product

  • Symptom: The final product shows a higher polarity spot on a Thin Layer Chromatography (TLC) plate compared to the main product spot. NMR analysis may show a broad singlet corresponding to a carboxylic acid proton.

  • Cause: Incomplete esterification of gallic acid.

  • Resolution:

    • Reaction Optimization: Increase the reaction time or the amount of methanol (B129727) and acid catalyst (e.g., sulfuric acid) to drive the Fischer esterification to completion.

    • Purification:

      • Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic gallic acid.

      • Column Chromatography: Use a silica (B1680970) gel column with a non-polar eluent system (e.g., hexane (B92381):ethyl acetate) to separate the less polar product from the highly polar gallic acid.

Issue 2: Presence of Partially Methylated Intermediates

  • Symptom: Multiple spots are observed on the TLC plate with polarities between the starting material and the desired product. HPLC analysis shows multiple peaks close to the main product peak. ¹H NMR may show multiple methoxy (B1213986) signals or aromatic protons corresponding to different isomers.

  • Cause: Incomplete methylation of the hydroxyl groups of gallic acid or its methyl ester.

  • Resolution:

    • Reaction Optimization: Ensure the use of a sufficient amount of the methylating agent (e.g., dimethyl sulfate) and base (e.g., potassium carbonate). The reaction temperature and time may also need to be optimized.

    • Purification:

      • Column Chromatography: This is the most effective method for separating isomers with slight polarity differences. A gradient elution with a hexane:ethyl acetate (B1210297) solvent system on a silica gel column is recommended.

      • Recrystallization: If the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water, or toluene) can be effective.

Issue 3: Product is a Dark-Colored Oil or Solid

  • Symptom: The isolated product is not a white or off-white solid as expected.

  • Cause:

    • Oxidation: Phenolic compounds are susceptible to oxidation, which can form colored impurities.

    • Degradation: High reaction temperatures or prolonged reaction times can lead to the degradation of the product.

  • Resolution:

    • Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heat and monitor the reaction progress closely to prevent degradation.

    • Purification:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter through celite to remove the colored impurities.

      • Recrystallization: This can help to remove colored impurities that are less soluble in the chosen solvent system at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can include residual starting materials like gallic acid, partially methylated derivatives (e.g., methyl gallate, syringic acid methyl ester), and byproducts from the synthetic process. The specific impurities and their levels can vary between suppliers.

Q2: How can I assess the purity of my this compound sample?

A2: The purity can be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the relative amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra to known standards.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: A mixture of a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal. Common solvent systems include methanol/water, ethanol/water, or toluene. The optimal solvent system should be determined experimentally on a small scale.

Q4: My column chromatography is not giving good separation. What can I do?

A4: If you are experiencing poor separation, consider the following:

  • Solvent System: Optimize the polarity of your eluent. A common starting point for silica gel chromatography is a mixture of hexane and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling.

  • Sample Loading: Do not overload the column. A general guideline is to use a 1:30 to 1:100 ratio of crude sample to silica gel by weight.

  • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can often provide better separation than an isocratic elution (constant solvent composition).

Data Presentation

Table 1: Typical Purity of this compound After Different Purification Methods

Purification MethodTypical Purity (%)AdvantagesDisadvantages
Single Recrystallization95 - 98Simple, cost-effectiveMay not remove impurities with similar solubility
Column Chromatography> 99High purity achievable, good for separating isomersMore time-consuming and requires more solvent
Preparative HPLC> 99.5Highest purity, precise separationExpensive, not suitable for large quantities

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., methanol or ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: HPLC Analysis of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Logic cluster_purification Purification cluster_final_analysis Final Purity Check start Gallic Acid + Methanol/Methylating Agent reaction Esterification & Methylation start->reaction crude Crude Product reaction->crude tlc TLC Analysis crude->tlc hplc HPLC Analysis crude->hplc nmr NMR Analysis crude->nmr decision Impurities Present? tlc->decision hplc->decision nmr->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chromatography Column Chromatography decision->column_chromatography Major/Multiple Impurities final_product Pure this compound recrystallization->final_product column_chromatography->final_product final_hplc Final HPLC final_product->final_hplc final_nmr Final NMR final_product->final_nmr

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

impurity_troubleshooting cluster_impurities Impurity Identification cluster_solutions Resolution Strategies start Crude Sample Analysis (TLC, HPLC, NMR) impurity1 Starting Material (Gallic Acid) start->impurity1 impurity2 Partially Methylated Intermediates start->impurity2 impurity3 Colored Impurities start->impurity3 solution1 Optimize Reaction (Time, Reagents) impurity1->solution1 solution2 Liquid-Liquid Extraction (Base Wash) impurity1->solution2 impurity2->solution1 solution3 Column Chromatography impurity2->solution3 solution4 Recrystallization impurity2->solution4 impurity3->solution4 solution5 Activated Carbon Treatment impurity3->solution5

Caption: Logical relationship for troubleshooting common impurities in this compound samples.

troubleshooting HPLC separation of Methyl 3-hydroxy-4,5-dimethoxybenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the HPLC separation of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its positional isomers. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor resolution or complete co-elution of my this compound isomers. What is the most common cause and how can I fix it?

Poor resolution between positional isomers is a common challenge due to their very similar physical properties.[1] The primary cause is often a lack of selectivity in the chromatographic system.

Solutions:

  • Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or its ratio to the aqueous phase can alter selectivity. Switching from an isocratic method to a shallow gradient elution can significantly improve the separation of complex mixtures.[2]

  • Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a stationary phase with different retention mechanisms. A phenyl-bonded phase, for instance, can offer alternative pi-pi interactions with the aromatic rings of the isomers, potentially enhancing resolution.[3][4]

  • Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like phenols.[5] Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of the analytes to maintain a single, un-ionized form, leading to sharper peaks and more stable retention.[6]

  • Lower the Temperature: Reducing the column temperature can sometimes increase selectivity between closely eluting compounds, although it will also increase retention times and backpressure.

Q2: My analyte peaks are exhibiting significant tailing. What causes this for phenolic compounds and what are the solutions?

Peak tailing with phenolic compounds is frequently caused by secondary interactions between the acidic phenol (B47542) group and residual silanol (B1196071) groups on the silica-based stationary phase.[7][8] These interactions create multiple retention mechanisms, causing some analyte molecules to be retained longer, resulting in an asymmetrical peak.[8]

Solutions:

  • Lower Mobile Phase pH: The most effective solution is to suppress the ionization of both the phenolic analytes and the surface silanol groups.[3] Adding an acidic modifier like 0.1% formic or acetic acid to the mobile phase to achieve a pH between 2.5 and 3.5 will protonate the silanol groups, minimizing unwanted interactions.[8][9]

  • Use a Modern, End-Capped Column: Select a high-purity, Type B silica (B1680970) column that has been thoroughly end-capped.[3] End-capping chemically deactivates most of the active silanol groups, significantly reducing the potential for secondary interactions.[3]

  • Increase Buffer Concentration: If operating at a mid-range pH, increasing the buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites and maintain a stable pH, improving peak shape.[10]

  • Reduce Sample Mass: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7] Try diluting your sample to see if the peak shape improves.[10]

Q3: Some or all of my peaks are splitting. How do I diagnose the cause?

Peak splitting can arise from several instrumental or chemical issues. The first step is to determine if all peaks or only specific peaks are affected.

  • If All Peaks are Split: This usually points to a problem before or at the column inlet.

    • Blocked Inlet Frit: Particulates from the sample or mobile phase may be clogging the column inlet frit, disrupting the flow path.[11]

    • Column Void: A void or channel in the stationary phase packing at the head of the column can cause the sample band to split.[10][11] This can result from pressure shocks or improper packing.

    • Solution: Reverse and flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from particulates.[3]

  • If Only Some Peaks are Split: This is more likely related to the sample or mobile phase conditions.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[12] Whenever possible, dissolve the sample in the initial mobile phase.

    • Co-eluting Peaks: The split peak may actually be two distinct, unresolved components.[11] Try reducing the injection volume to see if the peaks become more distinct, and then optimize the method to improve resolution.

    • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of an analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust and buffer the mobile phase to be at least 1.5-2 pH units away from the analyte's pKa.[6]

Q4: My retention times are drifting or inconsistent between injections. What should I check?

Unstable retention times are typically a sign of an un-equilibrated or changing system.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection, especially when using a gradient.[13]

  • Mobile Phase Composition: Prepare fresh mobile phase daily, as volatile components can evaporate, changing the composition.[5] If using buffers, ensure they are fully dissolved and the pH is stable.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[13] Significant changes in ambient temperature can affect retention times.

  • Pump Issues or Leaks: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[13] Air bubbles in the pump can also cause flow rate fluctuations.[14]

Troubleshooting Guides

Table 1: Common HPLC Problems and Solutions for Benzoate Isomer Analysis
Problem Possible Cause Recommended Solution(s)
Poor Resolution Inadequate column selectivity.Try a phenyl-hexyl or biphenyl (B1667301) column for alternative selectivity.[3][15]
Mobile phase is not optimized.Implement a shallow gradient; test both acetonitrile and methanol (B129727) as the organic modifier.
Peak Tailing Secondary interactions with silanols.Lower mobile phase pH to ~2.5-3.5 with 0.1% formic acid.[3]
Column overload.Reduce injection volume or sample concentration.[7]
Extra-column volume.Use tubing with a smaller internal diameter (e.g., 0.12 mm) and minimize its length.[7]
Peak Splitting Column inlet frit is blocked.Replace the frit or reverse-flush the column (check manufacturer's guidelines).[11]
Sample solvent is too strong.Dissolve the sample in the initial mobile phase.
Unstable Baseline Contaminated mobile phase.Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[14]
Air bubbles in the system.Degas the mobile phase and purge the pump.[14]
Temperature fluctuations.Use a column oven for stable temperature control.[14]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Separation of Methyl Hydroxy-Dimethoxybenzoate Isomers

This method provides a starting point for separating positional isomers of this compound.

  • Instrumentation & Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.

    • Primary Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Alternative Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size.

  • Reagents and Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Sample Solvent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • Detection Wavelength: 254 nm

    • Gradient Program: See Table 2.

Table 2: Example Gradient Elution Program
Time (minutes)% Solvent A (Aqueous)% Solvent B (Organic)
0.090%10%
10.060%40%
12.010%90%
14.010%90%
14.190%10%
17.090%10%
  • Sample Preparation:

    • Prepare a stock solution of the isomer standards at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 10 µg/mL using the sample solvent.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Visualized Workflows

troubleshooting_workflow start_node Poor Chromatogram Observed problem_node problem_node start_node->problem_node Identify Primary Issue category_node_resolution category_node_resolution problem_node->category_node_resolution Poor Resolution / Co-elution category_node_shape category_node_shape problem_node->category_node_shape Bad Peak Shape (Tailing/Splitting) category_node_retention category_node_retention problem_node->category_node_retention Unstable Retention Times solution_node solution_node category_node category_node solution_node_res1 1. Adjust Gradient Slope category_node_resolution->solution_node_res1 Optimize Separation problem_shape Tailing or Splitting? category_node_shape->problem_shape Diagnose solution_node_ret1 1. Ensure Full Column Equilibration category_node_retention->solution_node_ret1 Stabilize System solution_node_res2 2. Change Organic Modifier (ACN vs. MeOH) solution_node_res1->solution_node_res2 solution_node_res3 3. Try Different Column (e.g., Phenyl-Hexyl) solution_node_res2->solution_node_res3 solution_node_tailing Lower Mobile Phase pH (add 0.1% Formic Acid) problem_shape->solution_node_tailing Tailing solution_node_splitting Check for Column Blockage & Sample Solvent Mismatch problem_shape->solution_node_splitting Splitting solution_node_ret2 2. Use Fresh Mobile Phase solution_node_ret1->solution_node_ret2 solution_node_ret3 3. Set Constant Column Temperature solution_node_ret2->solution_node_ret3

Caption: General troubleshooting workflow for HPLC analysis.

peak_tailing_logic start_node Peak Tailing Observed for Phenolic Isomer info_node1 Secondary interactions with residual silanols on column. start_node->info_node1 Primary Cause? decision_node decision_node action_node action_node result_node result_node info_node info_node decision_node1 Is Mobile Phase Acidified (pH < 4)? info_node1->decision_node1 action_node1 Action: Add 0.1% Formic Acid to Mobile Phase decision_node1->action_node1 No decision_node2 Is Column Old or Not End-Capped? decision_node1->decision_node2 Yes result_node1 Silanol ionization is suppressed. Peak shape improves. action_node1->result_node1 Result action_node2 Action: Replace with a modern, high-purity end-capped column. decision_node2->action_node2 Yes decision_node3 Is Sample Concentration High? decision_node2->decision_node3 No result_node2 Fewer active sites available for secondary interactions. action_node2->result_node2 Result action_node3 Action: Dilute sample or reduce injection volume. decision_node3->action_node3 Yes result_node3 Prevents column overload and peak distortion. action_node3->result_node3 Result

Caption: Decision logic for troubleshooting peak tailing.

References

Technical Support Center: Degradation of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of Methyl 3-hydroxy-4,5-dimethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of gallic acid.[1][2][3] It is a compound that has shown antimicrobial and antioxidant properties.[1][2][3]

Q2: Are there any known microbial degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the available literature, based on its structure as a substituted benzoate, its degradation is expected to follow established pathways for similar aromatic compounds.[4][5] These pathways typically involve initial enzymatic modifications of the substituent groups followed by cleavage of the aromatic ring.

Q3: What are the likely initial steps in the microbial degradation of this compound?

A3: The initial steps in the degradation of this compound are hypothesized to be:

  • Ester Hydrolysis: The methyl ester group is likely hydrolyzed by an esterase to yield 3-hydroxy-4,5-dimethoxybenzoic acid and methanol (B129727).

  • O-Demethylation: One or both of the methoxy (B1213986) groups are likely removed by monooxygenase enzymes to form dihydroxy or trihydroxybenzoic acid derivatives, such as protocatechuic acid or gallic acid. The degradation of similar methoxylated aromatic compounds, like 3,4,5-trimethoxycinnamic acid, involves such demethylation steps.[6][7]

Q4: What are the key enzymes involved in the degradation of aromatic compounds like this?

A4: Key enzymes in the degradation of aromatic compounds include:

  • Esterases: To hydrolyze ester linkages.

  • Monooxygenases and Dioxygenases: To hydroxylate the aromatic ring and cleave O-methyl groups.[6][7]

  • Dioxygenases: To cleave the aromatic ring, a critical step in breaking down the core structure.[8][9][10]

Q5: How can I identify the degradation products?

A5: Degradation products can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[11][12] These methods allow for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation of the compound is observed. The selected microorganism or enzyme is not capable of degrading the substrate.- Screen different microbial strains known for degrading aromatic compounds. - Optimize culture conditions (pH, temperature, aeration) for microbial growth and enzyme activity.[8] - Consider using a microbial consortium.
The compound is toxic to the microorganism at the tested concentration.- Perform a toxicity assay to determine the optimal substrate concentration. - Start with a lower concentration of the compound.[8]
Unexpected peaks appear in HPLC or GC-MS analysis. These could be intermediate degradation products or byproducts of abiotic degradation.- Perform a forced degradation study (e.g., acid/base hydrolysis, oxidation) to identify potential degradation products.[13] - Run a sterile control (no inoculum) to check for abiotic degradation.[14]
The degradation rate is very slow. Suboptimal experimental conditions.- Optimize parameters such as pH, temperature, and nutrient availability.[8] - Ensure sufficient oxygen supply for aerobic degradation pathways.
The enzyme(s) responsible for degradation have low activity.- Consider inducing enzyme production by pre-exposing the microorganisms to the substrate or a structurally similar compound.
Difficulty in identifying intermediate metabolites. The intermediates are transient and do not accumulate to detectable levels.- Collect samples at earlier time points during the degradation experiment. - Use more sensitive analytical techniques or increase the sample concentration.

Experimental Protocols

Protocol 1: Microbial Enrichment and Isolation of Degrading Strains

Objective: To isolate microorganisms capable of degrading this compound from environmental samples.

Materials:

  • Environmental sample (e.g., soil, water from a contaminated site)

  • Mineral Salts Medium (MSM)

  • This compound

  • Petri dishes

  • Incubator shaker

Procedure:

  • Prepare a Mineral Salts Medium (MSM) with this compound as the sole carbon source.

  • Inoculate the MSM with the environmental sample.

  • Incubate the culture in a shaker at an appropriate temperature (e.g., 30°C).

  • After a period of growth (indicated by turbidity), transfer a small aliquot to fresh MSM. Repeat this enrichment process several times.

  • Plate the enriched culture onto MSM agar (B569324) plates containing this compound to isolate individual colonies.

  • Test pure cultures for their ability to degrade the target compound in liquid MSM.

Protocol 2: Biodegradation Assay

Objective: To quantify the degradation of this compound by an isolated microbial strain.

Materials:

  • Isolated microbial strain

  • MSM broth

  • This compound

  • Sterile flasks

  • Incubator shaker

  • HPLC or GC-MS for analysis

Procedure:

  • Grow a pre-culture of the isolated strain in a nutrient-rich medium.

  • Harvest and wash the cells, then resuspend them in MSM.

  • Set up triplicate flasks containing MSM and a known concentration of this compound.

  • Inoculate the flasks with the washed microbial suspension.

  • Include a sterile control flask (no inoculum) to monitor for abiotic degradation.[14]

  • Incubate the flasks on a rotary shaker.

  • Collect samples at regular intervals.

  • Extract the remaining substrate and any metabolites from the samples.

  • Analyze the samples by HPLC or GC-MS to determine the concentration of the parent compound and identify degradation products.[11]

Data Presentation

Table 1: Quantitative Analysis of this compound Degradation

Microbial StrainIncubation Time (hours)Initial Concentration (mg/L)Final Concentration (mg/L)Degradation Efficiency (%)Identified Metabolites
Example: Strain A2410050503-hydroxy-4,5-dimethoxybenzoic acid
4810020803-hydroxy-4,5-dimethoxybenzoic acid, Protocatechuic acid
Example: Strain B2410080203-hydroxy-4,5-dimethoxybenzoic acid
4810060403-hydroxy-4,5-dimethoxybenzoic acid

Visualizations

degradation_pathway cluster_pathway Hypothetical Degradation Pathway compound This compound acid 3-hydroxy-4,5-dimethoxybenzoic acid compound->acid Esterase dihydroxy Protocatechuic Acid / Gallic Acid acid->dihydroxy O-Demethylase ring_cleavage Ring Cleavage Products dihydroxy->ring_cleavage Dioxygenase tca TCA Cycle Intermediates ring_cleavage->tca

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_workflow Experimental Workflow for Degradation Studies start Environmental Sample enrichment Enrichment Culture (Sole Carbon Source) start->enrichment isolation Isolation of Pure Cultures on Agar Plates enrichment->isolation biodegradation Biodegradation Assay (Liquid Culture) isolation->biodegradation analysis Sample Analysis (HPLC, GC-MS) biodegradation->analysis identification Metabolite Identification analysis->identification pathway Pathway Elucidation identification->pathway

Caption: General experimental workflow for studying microbial degradation.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and cost-effective starting material is gallic acid. The synthesis typically involves the esterification of gallic acid to methyl gallate, followed by selective methylation of the hydroxyl groups. Another potential starting material is 3,4,5-trimethoxybenzoic acid, which would require selective demethylation.

Q2: What are the main challenges in scaling up the synthesis of this compound?

The primary challenge is the selective methylation of the two adjacent hydroxyl groups at positions 4 and 5 of methyl gallate, while leaving the hydroxyl group at position 3 unprotected. Controlling the reaction to prevent the formation of the fully methylated product (methyl 3,4,5-trimethoxybenzoate) and other isomers is critical for achieving high purity and yield.

Q3: What are the recommended "green" methylating agents for this synthesis?

Dimethyl carbonate (DMC) is a greener alternative to traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide, which are highly toxic. DMC is less hazardous and produces environmentally benign byproducts.

Q4: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress at the laboratory scale. For larger scale production and for more precise analysis, High-Performance Liquid Chromatography (HPLC) is recommended to quantify the starting material, desired product, and any byproducts.

Q5: What are the typical methods for purifying the final product at a larger scale?

The most common purification method is recrystallization. Solvents such as methanol (B129727), ethanol, or mixtures with water are often effective. For higher purity requirements, column chromatography, including Medium Pressure Liquid Chromatography (MPLC), can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete reaction - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. - Ensure the reaction temperature is maintained at the optimal level. - Check the quality and stoichiometry of the reagents.
Formation of byproducts - Optimize the reaction conditions (temperature, reaction time, and catalyst) to favor the formation of the desired product. - See the section on "Controlling Selectivity" for strategies to minimize byproduct formation.
Product loss during workup and purification - Optimize the extraction and recrystallization procedures to minimize loss. - Ensure the pH is carefully controlled during the workup to prevent degradation of the phenolic product.
Issue 2: Poor Selectivity (Formation of multiple methylated products)
Potential Cause Troubleshooting Step
Over-methylation - Carefully control the stoichiometry of the methylating agent. - Lower the reaction temperature to improve selectivity. - Consider using a milder methylating agent or a less reactive base.
Non-selective methylation - Employ a protecting group strategy to block the hydroxyl group at the 3-position before methylation. A common approach for protecting vicinal diols is the use of borax, which can form a complex with the 4- and 5-hydroxyl groups, directing methylation to the 3-position. A subsequent deprotection and a second methylation step would then be required.
Isomer formation - Analyze the product mixture by HPLC and NMR to identify the isomers. - Adjust the reaction conditions to favor the desired isomer. Purification by chromatography may be necessary to separate the isomers.
Issue 3: Product Purity Issues
Potential Cause Troubleshooting Step
Residual starting material - Ensure the reaction goes to completion. - Optimize the purification process (e.g., recrystallization solvent system, number of recrystallizations) to effectively remove the starting material.
Presence of byproducts - Identify the byproducts using techniques like LC-MS and NMR. - Adjust the reaction conditions to minimize their formation. - Employ a suitable purification method (recrystallization or chromatography) to remove the impurities.
Solvent impurities - Use high-purity solvents for both the reaction and the purification steps. - Ensure the final product is thoroughly dried to remove any residual solvent.

Experimental Protocols

Method 1: Selective Methylation of Methyl Gallate using a Protecting Group Strategy

This method involves the protection of the 4,5-hydroxyl groups, followed by methylation of the 3-hydroxyl group, deprotection, and then methylation of the 4,5-hydroxyl groups.

Step 1: Esterification of Gallic Acid

  • Reaction: Gallic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.

  • Procedure:

    • Suspend gallic acid in methanol.

    • Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl gallate.

Step 2: Protection of the 4,5-Hydroxyl Groups

  • Reaction: Methyl gallate is reacted with a suitable protecting group, such as acetone (B3395972) in the presence of an acid catalyst, to form an acetonide.

  • Procedure:

    • Dissolve methyl gallate in acetone.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once complete, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected methyl gallate.

Step 3: Methylation of the 3-Hydroxyl Group

  • Reaction: The protected methyl gallate is reacted with a methylating agent, such as dimethyl carbonate (DMC), in the presence of a base.

  • Procedure:

    • Dissolve the protected methyl gallate in a suitable solvent like DMF.

    • Add a base, such as potassium carbonate.

    • Add dimethyl carbonate.

    • Heat the reaction mixture to 80-100 °C for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, add water, and extract the product with ethyl acetate.

    • Wash the organic layer, dry, and concentrate to get the 3-O-methylated product.

Step 4: Deprotection

  • Reaction: The protecting group is removed under acidic conditions.

  • Procedure:

    • Dissolve the methylated product in a mixture of methanol and water.

    • Add a catalytic amount of a strong acid, like hydrochloric acid.

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product.

Step 5: Methylation of the 4,5-Hydroxyl Groups

  • Reaction: The resulting methyl 3-methoxy-4,5-dihydroxybenzoate is methylated again using controlled conditions to obtain the final product.

  • Procedure:

    • Dissolve the dihydroxy compound in a suitable solvent.

    • Add a base and two equivalents of a methylating agent.

    • Control the reaction temperature and time carefully to favor di-methylation.

    • Work up the reaction as described in previous methylation steps.

    • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Methylation of Phenolic Hydroxyl Groups

Methylating Agent Base Solvent Temperature (°C) Typical Reaction Time (h) Selectivity
Dimethyl SulfateK₂CO₃Acetone50-604-8Moderate to Good
Methyl IodideK₂CO₃DMF25-506-12Moderate
Dimethyl CarbonateK₂CO₃DMF80-1208-16Good to Excellent
Diazomethane-Ether0-251-2Excellent (Lab scale only)

Table 2: Typical Yields and Purity at Different Stages of Synthesis

Step Product Typical Yield (%) Typical Purity (%)
EsterificationMethyl Gallate90-95>98
ProtectionProtected Methyl Gallate85-90>97
First Methylation3-O-methylated intermediate70-80>95
DeprotectionMethyl 3-methoxy-4,5-dihydroxybenzoate90-95>98
Second MethylationThis compound60-70>99 (after purification)

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_esterification Step 1: Esterification cluster_protection Step 2: Protection cluster_methylation1 Step 3: First Methylation cluster_deprotection Step 4: Deprotection cluster_methylation2 Step 5: Second Methylation Gallic_Acid Gallic Acid Methyl_Gallate Methyl Gallate Gallic_Acid->Methyl_Gallate Methanol, H₂SO₄ Protected_MG Protected Methyl Gallate Methyl_Gallate->Protected_MG Protecting Agent Methylated_Intermediate 3-O-Methylated Intermediate Protected_MG->Methylated_Intermediate Methylating Agent Deprotected_Intermediate Methyl 3-methoxy- 4,5-dihydroxybenzoate Methylated_Intermediate->Deprotected_Intermediate Acidic Hydrolysis Final_Product Methyl 3-hydroxy- 4,5-dimethoxybenzoate Deprotected_Intermediate->Final_Product Methylating Agent Troubleshooting_Logic Start Low Yield or Purity Issue Check_Completion Is the reaction complete? Start->Check_Completion Monitor_Reaction Continue monitoring (TLC/HPLC) Check_Completion->Monitor_Reaction No Check_Byproducts Are byproducts present? Check_Completion->Check_Byproducts Yes Monitor_Reaction->Check_Completion Optimize_Conditions Optimize reaction conditions (Temp, Time, Stoichiometry) Check_Byproducts->Optimize_Conditions Yes Purification_Issue Is purification effective? Check_Byproducts->Purification_Issue No Optimize_Conditions->Check_Completion Optimize_Purification Optimize purification method (Recrystallization solvent, Chromatography) Purification_Issue->Optimize_Purification No High_Purity_Product High Purity Product Purification_Issue->High_Purity_Product Yes Optimize_Purification->High_Purity_Product

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate against other structurally related phenolic compounds, namely gallic acid, syringic acid, vanillic acid, and protocatechuic acid. The information presented herein is curated from various scientific sources to aid in the objective assessment of these compounds for potential therapeutic and industrial applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolic compounds is commonly evaluated through their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, representing the concentration of a compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for this compound and other selected phenolic compounds from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as solvent, pH, and reaction time can vary between studies, influencing the results. For a definitive comparison, these compounds should be evaluated concurrently under identical experimental protocols.

CompoundChemical StructureDPPH IC50 (µM)ABTS IC50 (µM)
This compound Not AvailableNot Available
Gallic Acid 4.05[1]2.93[1]
Syringic Acid 9.8[2]Not Available
Vanillic Acid >100[3]47.4 (mg/mL)[1]
Protocatechuic Acid 14.43 (mg GAE/g DW)[4]Not Available
Trolox (Standard) 30.12[1]18.2[1]
Ascorbic Acid (Standard) 24.42[1]15.6[1]

Note: "Not Available" indicates that specific, directly comparable IC50 data for this compound from a side-by-side study with the other listed compounds was not found in the reviewed literature. Gallic acid and its derivatives are recognized for their antioxidant properties.[5][6][7] The antioxidant activity of these compounds is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of antioxidant activity assays. The following are generalized protocols for the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) D Mix DPPH Solution with Test Compound/Control A->D B Prepare Test Compound Solutions (various concentrations) B->D C Prepare Positive Control (e.g., Trolox, Ascorbic Acid) C->D E Incubate in the dark (e.g., 30 minutes at room temp.) D->E F Measure Absorbance at ~517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A generalized workflow for the DPPH radical scavenging assay.

Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test compound).

  • Asample is the absorbance of the test sample (DPPH solution with the test compound).

The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.

Workflow for ABTS Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS Radical Cation (ABTS•+) (e.g., react ABTS with potassium persulfate) D Mix ABTS•+ Solution with Test Compound/Control A->D B Prepare Test Compound Solutions (various concentrations) B->D C Prepare Positive Control (e.g., Trolox) C->D E Incubate at room temperature (e.g., 6 minutes) D->E F Measure Absorbance at ~734 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A generalized workflow for the ABTS radical scavenging assay.

Calculation of Scavenging Activity:

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the plot of scavenging percentage against the antioxidant concentration.

Cellular Antioxidant Mechanisms: The Keap1-Nrf2 Signaling Pathway

Phenolic compounds exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key signaling pathway involved in this process is the Keap1-Nrf2 pathway.[8][[“]][10]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][11] In the presence of oxidative stress or electrophilic compounds, including many phenolic antioxidants, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[8][11] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[8][[“]]

The Keap1-Nrf2 Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome ROS Oxidative Stress (e.g., ROS, Phenolic Compounds) ROS->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1, GCL) ARE->Genes activates

References

A Comparative Guide to the Biological Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its Parent Compound, 3-hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its parent compound, 3-hydroxy-4,5-dimethoxybenzoic acid. Both are gallic acid derivatives and have garnered interest for their potential therapeutic properties.[1][2][3] This document summarizes available experimental data on their antioxidant, antimicrobial, and anti-inflammatory activities, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways.

Executive Summary

While both this compound and 3-hydroxy-4,5-dimethoxybenzoic acid exhibit promising biological activities, a direct comparative study with quantitative data for the methyl ester is not extensively available in the current literature. The parent compound, 3-hydroxy-4,5-dimethoxybenzoic acid, has demonstrated quantifiable antioxidant and antimicrobial properties. Information regarding the methyl ester is more descriptive, indicating its potential in these areas. This guide compiles the existing data to facilitate a preliminary comparison and guide future research.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of 3-hydroxy-4,5-dimethoxybenzoic acid. At present, directly comparable quantitative data for this compound is limited in published research.

Table 1: Antioxidant Activity of 3-hydroxy-4,5-dimethoxybenzoic acid

CompoundAssayEC50 (µg/mL)
3-hydroxy-4,5-dimethoxybenzoic acidDPPH Radical Scavenging26.2

Table 2: Antimicrobial Activity of 3-hydroxy-4,5-dimethoxybenzoic acid

CompoundMicroorganismMIC (µg/mL)
3-hydroxy-4,5-dimethoxybenzoic acidStaphylococcus aureus (MRSA3)>256
Staphylococcus aureus (MRSA4)>256
Staphylococcus aureus (MSSA1)>256
Candida albicans>256
Cryptococcus neoformans256
Candida tropicalis256

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-susceptible Staphylococcus aureus.

Biological Efficacy Comparison

Antioxidant Activity

Phenolic compounds exert their antioxidant effects by donating a hydrogen atom or an electron to neutralize free radicals.[4][5] The antioxidant potential of hydroxybenzoic acids is often correlated with the number and position of hydroxyl groups on the aromatic ring.

3-hydroxy-4,5-dimethoxybenzoic acid has a reported EC50 value of 26.2 µg/mL in the DPPH radical scavenging assay, indicating its capacity to neutralize free radicals.

Antimicrobial Activity

3-hydroxy-4,5-dimethoxybenzoic acid has been tested against a panel of bacteria and fungi, showing moderate to low activity with MIC values generally at or above 256 µg/mL.

This compound is reported to exhibit "obvious antimicrobial activities".[1][2][3] Without specific MIC values, a direct comparison of its antimicrobial spectrum and potency with its parent compound is not currently possible.

Anti-inflammatory Activity

The anti-inflammatory properties of phenolic acids are often linked to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[6][7]

While general anti-inflammatory effects have been attributed to hydroxybenzoic acids, specific in vitro or in vivo data comparing the anti-inflammatory efficacy of this compound and 3-hydroxy-4,5-dimethoxybenzoic acid is not available in the reviewed literature. Gallic acid, a related compound, has been shown to inhibit the NF-κB pathway.[8]

Signaling Pathways

Antioxidant Mechanism of Phenolic Compounds

The antioxidant activity of phenolic compounds like 3-hydroxy-4,5-dimethoxybenzoic acid is primarily due to their ability to scavenge free radicals. This can occur through several mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). The free hydroxyl group on the benzene (B151609) ring is crucial for this activity.

Antioxidant_Mechanism Phenolic Compound (ArOH) Phenolic Compound (ArOH) Stable Radical (ArO•) Stable Radical (ArO•) Phenolic Compound (ArOH)->Stable Radical (ArO•) Donates H• Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) Accepts H•

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response.[6][9] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[10] It is hypothesized that both this compound and its parent acid may exert anti-inflammatory effects by inhibiting this pathway, a common mechanism for many phenolic compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB-NF-kB IkB-NF-kB Complex IKK->IkB-NF-kB Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB Degradation DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Simplified overview of the canonical NF-κB inflammatory signaling pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.

    • Prepare a series of dilutions of the test compound (this compound or 3-hydroxy-4,5-dimethoxybenzoic acid) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound or control to the wells.

    • Add an equal volume of the DPPH working solution to all wells.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Compound and DPPH in 96-well plate A->C B Prepare Compound Dilutions (Test & Control) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and EC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of the test compound at a known concentration.

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Add the standardized inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow A Prepare Serial Dilutions of Compound in Broth C Inoculate Wells with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Assess Growth (Turbidity) D->E F Determine MIC E->F

References

A Comparative Guide to the Synthetic Routes of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to Methyl 3-hydroxy-4,5-dimethoxybenzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the performance of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Two primary synthetic strategies for this compound have been identified, primarily utilizing gallic acid as a readily available starting material.

Route A proceeds through the formation of the key intermediate, Methyl 3,4,5-trimethoxybenzoate (B1228286), followed by a selective demethylation at the 4-position. This route offers the advantage of well-established and high-yielding steps for the synthesis of the trimethoxy intermediate.

Route B focuses on the direct selective methylation of methyl gallate to achieve the target molecule. This approach is more atom-economical but may present challenges in achieving high regioselectivity, often resulting in a mixture of products.

The following table summarizes the quantitative data for the key steps in each route.

RouteStepStarting MaterialReagents & SolventsReaction TimeYield (%)Purity (%)Reference
A 1. EsterificationGallic AcidMethanol (B129727), Sulfuric Acid2 - 10 h~78-[1]
2. MethylationMethyl GallateMethyl Chloride, DMF, K₂CO₃ or Na₂CO₃2 - 8 h85 - 8799.0 - 99.6[2]
3. Selective DemethylationMethyl 3,4,5-trimethoxybenzoateAluminum Halide, Organic Solvent---[3]
B 1. EsterificationGallic AcidMethanol, Sulfuric Acid2 - 10 h~78-[1]
2. Selective Di-O-methylationMethyl Gallate2 eq. Iodomethane (B122720), Cs₂CO₃ or K₂CO₃, DMF-Low-[4]

Note: Data for the selective demethylation step in Route A and the selective di-O-methylation in Route B is limited in the public domain, and yields can be variable. The reported low yield for Route B's selective methylation suggests significant challenges with this approach.[4]

Experimental Protocols

Route A: Via Methyl 3,4,5-trimethoxybenzoate

This route involves a two-step synthesis of the key intermediate followed by selective demethylation.

Step 1: Synthesis of Methyl Gallate (Esterification of Gallic Acid) .[1]

  • Materials: Gallic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure: A mixture of gallic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The reaction mixture is refluxed for 2-10 hours. After completion, the excess methanol is removed under reduced pressure. The residue is washed with cold water and a 5% sodium bicarbonate solution. The resulting solid, methyl gallate, is collected by filtration and can be further purified by recrystallization from ethanol.

Step 2: Synthesis of Methyl 3,4,5-trimethoxybenzoate (Methylation of Methyl Gallate) .[2]

  • Materials: Methyl gallate, N,N-Dimethylformamide (DMF), Potassium Carbonate (or Sodium Carbonate), Methyl Chloride.

  • Procedure: To a solution of methyl gallate in DMF, an acid-binding agent such as potassium carbonate or sodium carbonate is added. The mixture is cooled to below 10°C, and methyl chloride gas is passed through the reaction mixture. The reaction is then warmed to 20-60°C and maintained for 2-8 hours. After cooling to room temperature, the solvent is removed by distillation under reduced pressure. The crude product is precipitated by the addition of water, filtered, and then purified by recrystallization from methanol to afford pure Methyl 3,4,5-trimethoxybenzoate.

Step 3: Selective Demethylation of Methyl 3,4,5-trimethoxybenzoate

  • Materials: Methyl 3,4,5-trimethoxybenzoate, Aluminum halide (e.g., Aluminum Chloride), Organic Solvent (e.g., Dichloromethane).

  • Procedure: The demethylation of the 4-methoxy group can be achieved using a Lewis acid like an aluminum halide in an organic solvent.[3] The reaction conditions, including temperature and reaction time, need to be carefully optimized to achieve selective demethylation at the para-position.

Route B: Direct Selective Methylation of Methyl Gallate

This route aims for a more direct synthesis of the target molecule.

Step 1: Synthesis of Methyl Gallate (Esterification of Gallic Acid) .[1]

  • The protocol is the same as Step 1 in Route A.

Step 2: Selective Di-O-methylation of Methyl Gallate .[4]

  • Materials: Methyl Gallate, Iodomethane (2 equivalents), Cesium Carbonate (or Potassium Carbonate), N,N-Dimethylformamide (DMF).

  • Procedure: Methyl gallate is dissolved in DMF, and a base such as cesium carbonate or potassium carbonate is added. Two equivalents of iodomethane are then added, and the reaction is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. However, this method has been reported to result in low yields of the desired product, with the primary product often being the mono-methylated derivative.[4] A protection strategy for the hydroxyl groups may be necessary to achieve higher selectivity.[4]

Synthetic Pathway Diagrams

Synthetic_Routes Gallic_Acid_A Gallic Acid Methyl_Gallate_A Methyl Gallate Gallic_Acid_A->Methyl_Gallate_A Esterification (MeOH, H₂SO₄) Methyl_Trimethoxybenzoate Methyl 3,4,5-trimethoxybenzoate Methyl_Gallate_A->Methyl_Trimethoxybenzoate Methylation (MeCl, Base) Target_A This compound Methyl_Trimethoxybenzoate->Target_A Selective Demethylation (Lewis Acid) Gallic_Acid_B Gallic Acid Methyl_Gallate_B Methyl Gallate Gallic_Acid_B->Methyl_Gallate_B Esterification (MeOH, H₂SO₄) Target_B This compound Methyl_Gallate_B->Target_B Selective Di-O-methylation (2 eq. MeI, Base) subgraph_A subgraph_A A_label Route A subgraph_B subgraph_B B_label Route B

References

A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary analytical techniques for the identification and quantification of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a key intermediate and valuable phenolic compound. We delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and a summary of expected performance data to aid in method selection and implementation.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Quantification
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stabilityNot required
Selectivity Good to ExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)
Quantitative Accuracy ExcellentVery GoodGood to Excellent (with internal standard)
Quantitative Precision ExcellentVery GoodGood
Throughput HighMedium to HighLow to Medium

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantitative analysis of this compound. It offers excellent precision and accuracy, making it ideal for quality control and stability studies.

Experimental Protocol

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound can be established based on methods for structurally similar phenolic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 270 nm, which is a common absorption maximum for phenolic compounds.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Expected Performance Data
ParameterExpected Value
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) 10 - 100 ng/mL
Limit of Quantification (LOQ) 50 - 500 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. It is an excellent tool for the identification of this compound and for the analysis of its impurities.

Experimental Protocol

The following protocol is a general guideline for the GC-MS analysis of this compound. Derivatization may be necessary to improve its volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 280 °C.

    • Final hold: 5-10 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane. If derivatization is needed, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a trimethylsilyl (B98337) ether.

Expected Performance Data

For a properly developed and validated GC-MS method, the following performance can be anticipated:

ParameterExpected Value
Linearity (R²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of this compound and can also be used for quantitative analysis (qNMR).

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation for ¹H and ¹³C NMR:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T₁ is recommended).

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Quantitative NMR (qNMR):

    • Accurately weigh both the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the NMR tube.

    • Ensure complete dissolution.

    • Acquire a ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.

    • The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Expected Performance Data

The performance of qNMR is highly dependent on the experimental setup and the purity of the internal standard.

ParameterExpected Value
Accuracy 97 - 103%
Precision (%RSD) < 3%

Visualizing the Analytical Workflow and Technique Selection

To further clarify the processes and decision-making involved in the analysis of this compound, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis sample Bulk Sample or Formulation dissolution Dissolution in Appropriate Solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration nmr NMR dissolution->nmr derivatization Derivatization (Optional for GC-MS) filtration->derivatization hplc HPLC filtration->hplc gcms GC-MS derivatization->gcms chromatogram Chromatogram/ Spectrum Acquisition hplc->chromatogram gcms->chromatogram nmr->chromatogram integration Peak Integration/ Signal Integration chromatogram->integration identification Identification/ Structural Elucidation chromatogram->identification quantification Quantification integration->quantification

Caption: General experimental workflow for the analysis of this compound.

technique_selection start Analytical Goal quant Routine Quantification & Purity Assessment start->quant High Precision & High Throughput ident Identification of Unknowns & Impurity Profiling start->ident High Specificity & Sensitivity structure Absolute Structural Elucidation & Quantification start->structure Definitive Structure Confirmation hplc HPLC-UV quant->hplc gcms GC-MS ident->gcms nmr NMR Spectroscopy structure->nmr

Caption: Logical guide for selecting an analytical technique based on the research objective.

Cross-Referencing Spectroscopic Data of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of publicly available spectroscopic data for Methyl 3-hydroxy-4,5-dimethoxybenzoate against prominent spectral databases. The objective is to offer a clear reference for cross-validating experimental findings.

Summary of Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound from various databases. For comparative purposes, data for structurally similar compounds are also included where direct data for the target compound is limited.

Spectroscopic TechniqueDatabase / SourceChemical Shift (δ) / Wavenumber (cm⁻¹) / Mass-to-Charge (m/z)
This compound (Target Compound)
¹³C NMRPubChem (CID: 2733956) / SpectraBaseData referenced but not publicly detailed.
Mass Spectrometry (GC-MS)PubChem (CID: 2733956) / SpectraBaseData referenced but not publicly detailed.
Methyl 3,5-dimethoxybenzoate (B1226732) (Alternative for Comparison)
¹H NMR (300 MHz, acetone-d₆)ChemicalBookδ: 7.12 (d, J=2.4 Hz, 1H), 6.69 (t, J=2.4 Hz, 1H), 3.86 (s, 6H), 3.83 (s, 3H)
¹³C NMRPubChem (CID: 75074) / SpectraBaseData referenced but not publicly detailed.
IR (KBr Pellet)PubChem (CID: 75074) / SpectraBaseData referenced but not publicly detailed.
Mass Spectrometry (EI)PubChem (CID: 75074) / MassBank of North America (MoNA)m/z: 196 (M+), 165, 138, 137, 107
Methyl 3-hydroxy-4-methoxybenzoate (Alternative for Comparison)
¹³C NMRPubChem (CID: 4056967) / SpectraBaseData referenced but not publicly detailed.
Mass Spectrometry (GC-MS)PubChem (CID: 4056967) / MoNAm/z: 182 (M+), 151, 123
IR (Melt)PubChem (CID: 4056967) / SpectraBaseData referenced but not publicly detailed.
Methyl 4-hydroxy-3,5-dimethoxybenzoate (Isomer for Comparison)
Mass Spectrometry (EI)NIST WebBookData available but not detailed in snippets.

Note: While PubChem and other sources indicate the availability of spectral data for this compound in databases like SpectraBase, direct public access to the detailed spectra and peak lists is often restricted. Researchers may need institutional subscriptions for full access.

Experimental Protocols

Detailed experimental protocols for the specific data listed in the databases are often not publicly available. However, the following are general standard operating procedures for the spectroscopic techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of Solid Samples:

  • Sample Preparation: A few milligrams of the solid sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The concentration is typically between 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Acquisition Parameters (¹H NMR):

    • A standard pulse sequence (e.g., zg30) is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is used between scans.

  • Acquisition Parameters (¹³C NMR):

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans (e.g., 128 to several thousands) is required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-10 seconds is used.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) for Solid Samples:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.

  • Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: A pressure arm is used to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Compounds:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Instrument: A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for separating aromatic compounds.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet in splitless or split mode.

    • Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 250-300 °C) to elute the compounds of interest.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.

    • Mass Range: The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-500).

  • Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of components over time. The mass spectrum for each chromatographic peak is analyzed to identify the compound based on its molecular ion and fragmentation pattern, which can be compared to library spectra.

Cross-Referencing Workflow

The process of cross-referencing spectroscopic data is a critical step in compound verification. The following diagram illustrates a typical workflow.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_validation Validation & Reporting exp_data Acquire Spectroscopic Data (NMR, IR, MS) search_db Search Spectral Databases (e.g., SDBS, PubChem, SpectraBase) exp_data->search_db Experimental Spectra compare_data Compare Experimental Data with Database Records search_db->compare_data Database Spectra validate Validate Compound Structure compare_data->validate Match/Mismatch report Compile Comparison Report validate->report Validated Structure

Caption: Workflow for cross-referencing experimental spectroscopic data with online databases.

A Comparative Guide to the In Vitro and In Vivo Evaluation of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available in vitro and in vivo research on Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative with known antioxidant and antibacterial properties.[1][2] Due to the limited specific experimental data for this compound, this guide also includes data from its close structural analogs, gallic acid and methyl gallate, to provide a comprehensive context for its potential biological activities.

In Vitro Studies: Antioxidant and Antibacterial Potential

In vitro assays are fundamental for the initial screening and characterization of a compound's biological activity. For this compound and its analogs, these studies have primarily focused on their antioxidant and antibacterial effects.

Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of Gallic Acid and a Derivative

CompoundAssayIC50 Value (µM)Reference
Gallic AcidDPPH Radical Scavenging13.2[3]
Ellagic AcidDPPH Radical Scavenging15.9[3]

Note: Lower IC50 values indicate higher antioxidant activity.

Antibacterial Activity

The antibacterial potential of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Studies on gallic acid and methyl gallate have established their activity against several bacterial strains.

Table 2: In Vitro Antibacterial Activity of Gallic Acid and Methyl Gallate

CompoundBacterial StrainMIC Value (µg/mL)Reference
Gallic AcidStenotrophomonas maltophilia64 - 256[4]
Gallic AcidAchromobacter xylosoxidans64 - 256[4]
Gallic AcidBurkholderia cenocepacia64 - 256[4]
Methyl GallateStenotrophomonas maltophilia64 - 256[4]
Methyl GallateAchromobacter xylosoxidans64 - 256[4]
Methyl GallateBurkholderia cenocepacia64 - 256[4]
Gallic Acid Derivative 6Staphylococcus aureus56[5][6]
Gallic Acid Derivative 13Salmonella enterica475[5][6]

In Vivo Studies: Evaluating Therapeutic Efficacy

In vivo studies are crucial for understanding a compound's behavior and efficacy in a whole organism. While no specific in vivo data for this compound was identified, a study on gallic acid and methyl gallate using a Galleria mellonella infection model provides valuable insights into their potential therapeutic effects.

Therapeutic Efficacy in a Bacterial Infection Model

In a study investigating their antibacterial properties, both gallic acid and methyl gallate demonstrated a significant increase in the survival rate of Galleria mellonella larvae infected with pathogenic bacteria.

Table 3: In Vivo Therapeutic Efficacy of Gallic Acid and Methyl Gallate

CompoundModel OrganismInfectionOutcomeReference
Gallic AcidGalleria mellonellaBacterial InfectionIncreased larval survival up to 60%[4]
Methyl GallateGalleria mellonellaBacterial InfectionIncreased larval survival up to 60%[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the in vitro assays discussed.

DPPH Radical Scavenging Assay Protocol

This protocol outlines the steps to determine the antioxidant activity of a test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mix Mix Test Compound Dilution with DPPH Solution prep_dpph->mix prep_sample Prepare Test Compound Stock Solution (in a suitable solvent) prep_series Create Serial Dilutions of Test Compound prep_series->mix incubate Incubate in the Dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 MIC_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound in Broth inoculate Inoculate Each Dilution with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually Inspect for Turbidity (Bacterial Growth) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound Phenolic Compound (e.g., Gallic Acid Derivative) Compound->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

References

cost-benefit analysis of different synthetic pathways for Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two proposed synthetic pathways for Methyl 3-hydroxy-4,5-dimethoxybenzoate, a key intermediate in various pharmaceutical syntheses. The comparison is based on established chemical principles and data from analogous reactions, offering insights into potential yields, costs, and procedural complexities.

Introduction

This compound is a valuable building block in organic synthesis, notably as a precursor to bioactive molecules. Its synthesis typically originates from readily available gallic acid. This document outlines and compares two logical synthetic strategies: Pathway A, which proceeds via initial esterification followed by selective methylation, and Pathway B, involving methylation prior to esterification.

Pathway A: Esterification Followed by Selective Methylation

This pathway commences with the conversion of gallic acid to its methyl ester, followed by the selective methylation of the hydroxyl groups at positions 4 and 5.

Pathway_A GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Methanol, H₂SO₄ (cat.) Fischer Esterification TargetProduct This compound MethylGallate->TargetProduct 2 eq. Dimethyl Sulfate (B86663), K₂CO₃ Selective Methylation

Caption: Pathway A: Esterification of gallic acid followed by selective methylation.

Pathway B: Selective Methylation Followed by Esterification

In this alternative route, gallic acid is first selectively methylated at the 4 and 5 positions, and the resulting intermediate is then esterified.

Pathway_B GallicAcid Gallic Acid Intermediate 3-hydroxy-4,5-dimethoxybenzoic acid GallicAcid->Intermediate 2 eq. Dimethyl Sulfate, K₂CO₃ Selective Methylation TargetProduct This compound Intermediate->TargetProduct Methanol, H₂SO₄ (cat.) Fischer Esterification

Caption: Pathway B: Selective methylation of gallic acid followed by esterification.

Cost-Benefit Analysis

The following table summarizes the estimated costs and key reaction parameters for each proposed pathway. Prices are estimates based on bulk chemical suppliers and may vary.

ParameterPathway A: Esterification -> MethylationPathway B: Methylation -> EsterificationNotes
Starting Material Gallic AcidGallic AcidGallic acid is an abundant and relatively low-cost starting material.[1][2][3][4]
Step 1 Reagents Methanol, Sulfuric AcidDimethyl Sulfate, Potassium CarbonateFischer esterification uses common, inexpensive reagents.[5][6][7][8][9] Dimethyl sulfate is toxic and requires careful handling.[10][11][12][13][14]
Step 2 Reagents Dimethyl Sulfate, Potassium CarbonateMethanol, Sulfuric Acid-
Estimated Overall Yield ~60-70%~55-65%Yield for Pathway A is likely higher due to a more straightforward selective methylation on the electron-rich ring of methyl gallate. Selective methylation of gallic acid in Pathway B may be less efficient due to the deactivating effect of the carboxylate anion.
Estimated Reagent Cost per Mole of Product $150 - $250$180 - $300The potentially lower yield and challenges in selective methylation in Pathway B may lead to higher overall costs.
Key Challenges Achieving high selectivity in the methylation step.Protecting the carboxylic acid during methylation or dealing with potential side reactions.The hydroxyl group at position 3 is less sterically hindered and may be more susceptible to methylation, requiring careful control of reaction conditions.
Safety & Handling Use of concentrated sulfuric acid and toxic dimethyl sulfate.Use of toxic dimethyl sulfate and concentrated sulfuric acid.Dimethyl sulfate is a potent carcinogen and requires stringent safety protocols.[10][11][12][13][14]
"Green" Chemistry Considerations Methanol can be derived from renewable sources. Dimethyl sulfate is a hazardous reagent.Use of hazardous dimethyl sulfate.Alternative "greener" methylating agents like dimethyl carbonate could be explored, but often require harsher conditions (higher temperature and pressure).[15]

Experimental Protocols

The following are detailed experimental protocols for the key reactions, adapted from established procedures for similar transformations.

Protocol 1: Fischer Esterification of Gallic Acid (Pathway A, Step 1 & Pathway B, Step 2)

This procedure describes the synthesis of a methyl ester from a benzoic acid derivative.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Gallic Acid in Methanol Add_Catalyst Slowly Add Conc. H₂SO₄ Dissolve->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Cool Cool to Room Temp. Reflux->Cool Reduce_Volume Remove Excess Methanol (Rotary Evaporator) Cool->Reduce_Volume Precipitate Pour into Ice Water Reduce_Volume->Precipitate Filter Filter Precipitate Precipitate->Filter Wash_Dry Wash with Cold Water and Dry Filter->Wash_Dry Methylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Phenolic Compound in Acetone Add_Base Add K₂CO₃ Dissolve->Add_Base Add_DMS Add Dimethyl Sulfate (dropwise) Add_Base->Add_DMS Reflux Reflux for 8-12 hours Add_DMS->Reflux Filter_Solid Filter off K₂CO₃ Reflux->Filter_Solid Evaporate Evaporate Acetone Filter_Solid->Evaporate Extract Dissolve in Ether, Wash with Water & Brine Evaporate->Extract Dry Dry with Na₂SO₄ Extract->Dry Purify Purify by Column Chromatography Dry->Purify

References

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle Methyl 3-hydroxy-4,5-dimethoxybenzoate with care, treating it as a potentially hazardous substance. Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, based on available safety data for structurally similar chemicals.

Operational Plan: Safe Handling and Disposal

Step-by-Step Disposal Protocol:

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinseate from cleaning contaminated glassware.

    • Segregate this waste into a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with aromatic esters.

  • Small Quantities (Solid):

    • For minor spills or residual amounts of solid material, carefully sweep the solid into a designated waste container. Avoid generating dust. If necessary, lightly dampen a paper towel with a suitable solvent (e.g., ethanol (B145695) or acetone) to wipe the area, and dispose of the towel in the hazardous waste container.

  • Large Quantities or Contaminated Solutions:

    • Do not dispose of this compound down the drain.

    • For larger quantities or solutions, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

    • A common recommended practice for similar chemical waste is to dissolve or mix the material with a combustible solvent, such as ethanol or acetone (B3395972), in a suitable container for subsequent incineration.[1]

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residues of this compound.

    • Collect the initial rinseate as hazardous waste.

    • Subsequent washes with soap and water can then be performed.

  • Final Disposal:

    • All collected waste must be disposed of through a licensed hazardous waste disposal company.[2][3][4]

    • Ensure that the waste container is properly sealed and labeled according to all local, state, and federal regulations.[1]

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Hazard and Exposure Data for Structurally Similar Compounds

The following table summarizes the hazard classifications for compounds structurally related to this compound. This information should be used as a precautionary guide in the absence of a specific SDS for the target compound.

Hazard ClassificationMethyl Isovanillate (3-hydroxy-4-methoxy)Methyl 4-hydroxy-3,5-dimethoxybenzoate
Skin Irritation Causes skin irritation[1]Causes skin irritation[2]
Eye Irritation Causes serious eye irritation[1]Causes serious eye irritation[3]
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritation[2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generated consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds assess_quantity Assess Quantity of Waste consult_sds->assess_quantity small_quantity Small Quantity / Residue assess_quantity->small_quantity < 5g large_quantity Large Quantity / Bulk assess_quantity->large_quantity > 5g collect_waste Collect in Labeled Hazardous Waste Container small_quantity->collect_waste large_quantity->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs incineration Prepare for Incineration (per EHS guidance) contact_ehs->incineration licensed_disposal Dispose via Licensed Hazardous Waste Contractor incineration->licensed_disposal end End: Disposal Complete licensed_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide based on available data for similar compounds. Always prioritize the information provided in the specific Safety Data Sheet for this compound and adhere to your institution's established safety and waste disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-hydroxy-4,5-dimethoxybenzoate, including detailed operational and disposal plans to foster a secure research environment.

This compound is a chemical compound that requires careful handling to mitigate potential risks. Adherence to proper safety protocols is crucial for the well-being of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, offering a quick reference for laboratory personnel.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles, Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over safety goggles when there is a significant risk of splashes.
Hands Chemical-resistant glovesNitrile gloves are a suitable option for incidental contact. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, more resistant gloves such as butyl rubber or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Laboratory CoatA buttoned lab coat made of a suitable material should be worn to protect against splashes and spills.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate cartridge may be necessary based on a risk assessment.
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills and falling objects.

Safe Handling and Storage Protocols

Proper operational procedures are critical to minimize exposure and maintain a safe laboratory environment.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[1][3][4]

  • Procedural Best Practices: Avoid direct contact with the skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5][6] Wash hands thoroughly after handling the compound.[6]

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Storage:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][5][6]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: Unused or contaminated this compound should be considered hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers.

  • Disposal Method: Dispose of the chemical waste and contaminated materials through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[6] Do not dispose of down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this chemical compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste Properly F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxy-4,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-4,5-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.